2-Fluoro-5-(trifluoromethoxy)benzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOISGBFWQAPLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382583 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-24-8 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS Number: 86256-24-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide, a key building block in modern medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel pharmaceutical compounds.
Chemical and Physical Properties
This compound is a substituted aromatic compound valued for its unique combination of reactive functional groups. The presence of a fluorine atom, a trifluoromethoxy group, and a benzylic bromide moiety makes it a versatile reagent for introducing these key pharmacophores into target molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86256-24-8 | [3] |
| Molecular Formula | C₈H₅BrF₄O | [3] |
| Molecular Weight | 273.025 g/mol | [3] |
| IUPAC Name | 2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene | [4] |
| Synonyms | 1-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)benzene | [3] |
| Appearance | Clear colorless liquid | [4] |
| Purity | ≥96.0% (GC) | [4] |
| Refractive Index (@ 20°C) | 1.4630-1.4680 | [4] |
Synthesis and Reactivity
A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding methylbenzene (toluene) derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.
Conceptual Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
The benzylic bromide is a reactive functional group that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, making it a valuable intermediate in multi-step organic synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][5] The trifluoromethoxy group can improve metabolic stability by blocking potential sites of oxidation and can also increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]
While specific examples of marketed drugs synthesized directly from this compound are not publicly documented, its structural motifs are present in various biologically active compounds. Its utility lies in its ability to serve as a versatile building block for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and neuroscience.
Experimental Protocols
Although a specific, peer-reviewed protocol for the synthesis of this compound is not available, a general procedure can be adapted from the synthesis of similar compounds, such as 4-(Trifluoromethoxy)benzyl bromide.[6]
General Protocol for the Synthesis of a Substituted Benzyl Bromide:
Materials:
-
Substituted Toluene (e.g., 2-Fluoro-5-(trifluoromethoxy)toluene)
-
N-Bromosuccinimide (NBS)
-
Radical Initiator (e.g., Benzoyl Peroxide or AIBN)
-
Anhydrous Carbon Tetrachloride (or other suitable solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the substituted toluene in anhydrous carbon tetrachloride under an inert atmosphere, add N-bromosuccinimide and a catalytic amount of the radical initiator.
-
Heat the reaction mixture to reflux and monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.
-
Purify the crude product by vacuum distillation or column chromatography.
Note: This is a generalized protocol and the specific reaction conditions (e.g., reaction time, temperature, and purification method) would need to be optimized for the synthesis of this compound.
Safety and Handling
Substituted benzyl bromides are generally considered to be lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Table 2: General Safety Information for Substituted Benzyl Bromides
| Hazard | Precaution |
| Skin and Eye Irritant/Corrosive | Wear appropriate gloves and eye/face protection. In case of contact, immediately flush with copious amounts of water. |
| Lachrymator | Work in a well-ventilated fume hood. |
| Inhalation Toxicity | Avoid breathing vapors. Use appropriate respiratory protection if necessary. |
| Reactivity | Store away from strong oxidizing agents and moisture. |
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data
While a full set of spectroscopic data for this compound is not available in the public literature, data for structurally similar compounds can provide an indication of the expected spectral characteristics.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, with splitting patterns influenced by the fluorine and trifluoromethoxy substituents. A characteristic singlet for the benzylic CH₂Br protons would be observed in the range of 4.4-4.6 ppm.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group and the benzylic carbon being of particular interest.
-
¹⁹F NMR: Two distinct signals would be expected: one for the aromatic fluorine and another for the trifluoromethoxy group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine. Fragmentation patterns would likely involve the loss of the bromine atom and the trifluoromethoxy group.
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C-F stretching, and C-O-C stretching of the ether linkage.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine, a trifluoromethoxy group, and a reactive benzyl bromide handle allows for the efficient introduction of these important pharmacophores into complex molecules. While detailed experimental protocols and biological data for this specific compound are limited in the public domain, its potential for the development of novel therapeutics is significant. Further research into the synthesis and application of this compound is warranted to fully explore its utility in drug discovery and materials science.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. H26795.06 [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Page loading... [guidechem.com]
Technical Guide: Physical Properties of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the known physical and chemical properties of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide. It is intended to serve as a key resource for laboratory and research applications.
Chemical Identity and Structure
This compound is a substituted aromatic halogenated compound. Its chemical structure and identifiers are fundamental for its application in pharmaceutical and agrochemical research. The relationships between its various identifiers are outlined below.
Physical and Chemical Properties
The physical properties of this compound are critical for its handling, storage, and use in synthetic chemistry. The data available from suppliers and safety data sheets are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 86256-24-8 | [1][2] |
| Molecular Formula | C₈H₅BrF₄O | [1][2] |
| Molecular Weight | 273.025 g/mol | [2] |
| Appearance / Form | Clear colorless liquid | [1] |
| Purity (Assay by GC) | ≥ 96.0% | [1] |
| Refractive Index | 1.4630 - 1.4680 (@ 20°C) | [1] |
| Sensitivity | Air sensitive | [3] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No specific data available, inquire for details | [2] |
Experimental Protocols
-
Refractive Index: The refractive index is typically measured using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism, and the instrument is calibrated. The refractive index is read at a specified temperature, commonly 20°C, and corrected if necessary.
-
Gas Chromatography (GC) for Purity Assay: The purity of the compound is assessed using gas chromatography. A sample is vaporized and injected onto the head of the chromatographic column. The sample is transported through the column by an inert carrier gas. The components are separated based on their boiling points and interaction with the column's stationary phase. The retention time and peak area are used to determine the purity relative to a standard.
-
Appearance and Form: This is determined by visual inspection of the substance under controlled lighting conditions.
Representative Synthetic Workflow
While a specific synthesis protocol for this compound is not detailed in the searched literature, a general method for preparing substituted benzyl bromides involves the free-radical bromination of the corresponding toluene derivative.[4] This process typically uses a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator under light or heat.
The diagram below illustrates a generalized workflow for such a synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound was not fully retrieved, related benzyl bromide compounds are known to be strong lachrymators and are irritating to the skin, eyes, and mucous membranes.[4][5][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound is noted to be air-sensitive, suggesting it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
References
- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. labsolu.ca [labsolu.ca]
- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 6. canbipharm.com [canbipharm.com]
- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide, a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. This document details its chemical structure, properties, and outlines a representative synthetic pathway, offering valuable insights for professionals engaged in research and development.
Chemical Structure and Nomenclature
This compound is a substituted toluene derivative. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring, combined with a reactive benzyl bromide moiety, makes it a versatile building block in organic synthesis.
The definitive identification of this compound is based on its IUPAC name and CAS registry number.
-
IUPAC Name : 2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene[1]
-
CAS Number : 86256-24-8[2]
-
Molecular Formula : C₈H₅BrF₄O[2]
The structure of this compound is visualized in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 273.02 g/mol | [2] |
| Appearance | Clear colorless liquid | |
| Purity | ≥96.0% (GC) | |
| Refractive Index | 1.4660 (@ 20°C) | |
| Storage Temperature | 2-8°C | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Not readily available |
Synthesis and Reactivity
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethoxy group is a valuable substituent in drug design as it can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.
A plausible synthetic route to this compound can be inferred from established organic chemistry principles and analogous preparations. A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding methylbenzene (toluene) derivative.
Experimental Protocol: Radical Bromination (Representative)
The following is a representative protocol for the synthesis of a benzyl bromide from a toluene precursor. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: A solution of the starting material, 2-Fluoro-5-(trifluoromethoxy)toluene, in a suitable inert solvent (e.g., carbon tetrachloride or cyclohexane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.
-
Bromination: N-Bromosuccinimide (NBS) is added to the reaction mixture. The mixture is then heated to reflux and irradiated with a UV lamp to facilitate the homolytic cleavage of the N-Br bond and initiate the radical chain reaction.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
The following diagram illustrates the logical workflow of this synthetic approach.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Development
As a fluorinated building block, this compound is utilized in the synthesis of a variety of target molecules. Its utility stems from the ability to introduce the 2-fluoro-5-(trifluoromethoxy)benzyl moiety into a larger molecule through nucleophilic substitution of the bromide. This is a common strategy in the development of novel pharmaceuticals and agrochemicals.
An illustrative application is the synthesis of ether or ester derivatives, which are common linkages in biologically active compounds. A generalized reaction scheme for such a transformation is presented below.
Caption: A logical diagram of a typical nucleophilic substitution reaction.
The introduction of fluorine-containing groups is a widely employed strategy in drug discovery to modulate the physicochemical and pharmacokinetic properties of lead compounds. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can lead to enhanced binding affinity, improved metabolic stability, and altered lipophilicity, all of which are critical parameters in the optimization of drug candidates.
References
A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected spectroscopic data for the chemical intermediate 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS No: 86256-24-8, Molecular Formula: C₈H₅BrF₄O).[1][2] The characterization of such molecules is fundamental for ensuring structural integrity, purity, and consistency in research and development settings. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen, carbon, and fluorine nuclei.[3][4][5]
The following tables summarize the anticipated chemical shifts (δ) for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.1 | Multiplet (m) | 3H | Aromatic CH |
| ~ 4.5 | Singlet (s) | 2H | -CH₂Br |
Note: Aromatic proton signals are expected to be complex due to proton-proton and proton-fluorine couplings.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 159 (d, ¹JCF ≈ 250 Hz) | Doublet | C-F |
| ~ 148 (q, ²JCF ≈ 2 Hz) | Quartet | C-OCF₃ |
| ~ 130 - 115 | Multiplets | Aromatic CH |
| ~ 120.6 (q, ¹JCF ≈ 258 Hz) | Quartet | -OCF₃ |
| ~ 30 | Singlet | -CH₂Br |
Note: 'd' denotes a doublet due to carbon-fluorine coupling, and 'q' denotes a quartet due to coupling with the three fluorine atoms of the trifluoromethoxy group.[6]
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 | Singlet (s) | -OCF₃ |
| ~ -115 | Multiplet (m) | Ar-F |
Note: ¹⁹F chemical shifts are typically referenced against CFCl₃.[7] The wide chemical shift range of ¹⁹F NMR allows for clear resolution of different fluorine environments.[8]
A generalized protocol for acquiring NMR spectra is as follows:[3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[9]
-
Transfer: Filter the resulting solution into a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[10][11][12]
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | C-O Stretch | Aryl Ether |
| 1250 - 1000 | C-F Stretch | -F, -OCF₃ |
| ~ 1215 | C-Br Stretch | Benzyl Bromide |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule's overall structure.[10]
For a liquid sample, the thin-film method is commonly employed:[12][13]
-
Sample Preparation: Place one to two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[12]
-
Film Formation: Gently place a second salt plate on top of the first to create a thin liquid film sandwiched between them.[14]
-
Instrumentation: Place the "sandwich" into the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[15][16][17]
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z Value | Ion Identity | Notes |
| 272 / 274 | [M]⁺ | Molecular Ion Peak . Shows a characteristic ~1:1 intensity ratio due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 193 | [M - Br]⁺ | Loss of the bromine radical, forming the stable 2-fluoro-5-(trifluoromethoxy)benzyl cation. This is often the base peak . |
| 124 | [C₇H₃F₃]⁺ | Further fragmentation of the benzyl cation. |
Note: The analysis is typically performed using Electron Ionization (EI), which often causes the parent ion to fragment.[15]
A general protocol for MS analysis using Electron Ionization (EI) is as follows:[18]
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the instrument, where it is vaporized under high vacuum.[15]
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming a radical cation (the molecular ion).[18]
-
Acceleration: Accelerate the newly formed ions through an electric field.
-
Deflection/Separation: Pass the ions through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[18]
-
Detection: The separated ions strike a detector, which measures their abundance.
-
Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.
References
- 1. H26795.06 [thermofisher.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. colorado.edu [colorado.edu]
- 8. azom.com [azom.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. amherst.edu [amherst.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. webassign.net [webassign.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. fiveable.me [fiveable.me]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to the Reactivity and Chemical Stability of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS No. 86256-24-8) is limited. This guide provides an in-depth analysis of its expected reactivity and stability based on the known chemistry of structurally similar fluorinated benzyl bromides. The experimental protocols and quantitative data presented herein are representative examples derived from analogous compounds and should be adapted and validated for specific research applications.
Introduction
This compound is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] Its utility stems from the presence of a reactive benzylic bromide and the unique electronic properties conferred by the fluorine and trifluoromethoxy substituents. These groups can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent particularly valuable in drug discovery programs.[1][2] This guide provides a comprehensive overview of the anticipated reactivity, chemical stability, and handling of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 86256-24-8 | [1][2] |
| Molecular Formula | C₈H₅BrF₄O | [1][2] |
| Molecular Weight | 273.03 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/solid | |
| Purity | Typically ≥97% | [1] |
| Refractive Index | ~1.466 | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Difficult to mix with water. | [2] |
Reactivity Profile
The reactivity of this compound is dominated by the benzylic bromide, which is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The fluorine and trifluoromethoxy groups on the aromatic ring are electron-withdrawing, which can influence the reactivity of the benzyl bromide and the aromatic ring itself.
Nucleophilic Substitution Reactions
This compound is expected to readily undergo Sₙ2 reactions with a wide range of nucleophiles. These reactions are fundamental to its application as a building block for introducing the 2-fluoro-5-(trifluoromethoxy)benzyl moiety into target molecules.
Typical Nucleophiles:
-
O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.
-
N-Nucleophiles: Primary and secondary amines, azides, and heterocycles to form the corresponding substituted amines and azides.
-
S-Nucleophiles: Thiols and thiolates to form thioethers.
-
C-Nucleophiles: Cyanide, enolates, and organometallic reagents.
The general workflow for a typical nucleophilic substitution is outlined in the diagram below.
References
2-Fluoro-5-(trifluoromethoxy)benzyl bromide solubility in common lab solvents
An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated organic compound of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The introduction of fluorine and trifluoromethoxy groups can significantly alter the physicochemical properties of a molecule, including its solubility, which is a critical parameter influencing reaction conditions, purification methods, and biological activity. This guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents, alongside a detailed experimental protocol for its qualitative determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its structural components: a benzyl bromide core, a fluorine substituent, and a trifluoromethoxy group.
-
Benzyl Bromide Core: The parent compound, benzyl bromide, is known to be sparingly soluble in water but miscible with many organic solvents.[1][2][3]
-
Trifluoromethoxy (-OCF3) Group: This group is highly lipophilic and is known to enhance the solubility of molecules in organic solvents and biological membranes.[4] Its presence is expected to decrease aqueous solubility while increasing solubility in nonpolar and moderately polar organic solvents.
-
Fluoro (-F) Group: The single fluorine atom also contributes to the lipophilicity of the molecule.
Considering these factors, this compound is predicted to be poorly soluble in polar protic solvents like water and highly soluble in a range of aprotic and nonpolar organic solvents.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble/Slightly Soluble | The high lipophilicity imparted by the trifluoromethoxy and fluoro groups, along with the benzyl bromide core, suggests poor miscibility with highly polar and hydrogen-bonding solvents like water.[4][5] Solubility in lower alcohols may be slightly better than in water but is still expected to be limited. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents possess a moderate to high dielectric constant and are capable of dissolving a wide range of organic compounds. The polarity of the C-F and C-Br bonds should allow for favorable dipole-dipole interactions. |
| Nonpolar/Slightly Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Diethyl Ether, Toluene, Hexane | Soluble | The overall nonpolar character of the substituted benzene ring and the lipophilic nature of the trifluoromethoxy group strongly suggest good solubility in these solvents. |
Experimental Protocol
The following is a detailed methodology for the qualitative determination of the solubility of this compound.
Objective: To qualitatively assess the solubility of this compound in a range of common laboratory solvents at ambient temperature.
Materials:
-
This compound
-
Test tubes or small vials
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Spatula
-
Solvents: Water (deionized), Methanol, Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Diethyl Ether, Toluene, Hexane.
-
Sample Preparation: Into a clean, dry test tube, add approximately 10-20 mg of solid this compound.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for at least one minute and observe the result.
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains largely clear or a distinct solid phase is visible.
-
-
Record Results: Record the observation for each solvent in a laboratory notebook.
-
Repeat: Repeat steps 1-5 for each solvent to be tested.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use to be aware of all potential hazards.
-
Benzyl bromides are often lachrymators and irritants; handle with care.
Mandatory Visualization
Caption: Experimental workflow for qualitative solubility testing.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
The Trifluoromethoxy Group: A Guide to Its Transformative Role in Medicinal Chemistry
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly powerful substituent. Its unique electronic and steric characteristics can profoundly influence a drug candidate's lipophilicity, metabolic stability, and target engagement.[1][2][3] This technical guide provides an in-depth exploration of the trifluoromethoxy group, summarizing its impact on key drug-like properties, outlining synthetic methodologies, and presenting its role in the context of specific therapeutic agents.
Physicochemical Properties and Their Impact on Drug Design
The trifluoromethoxy group imparts a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.[1][2]
-
Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[1] This high lipophilicity can enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[4][5][6] However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][4][5] This increased stability often leads to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[7] Replacing a metabolically labile methoxy group with a trifluoromethoxy group is a common strategy to block a site of metabolism.[2]
-
Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing.[6][8] This can significantly impact the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH.[9] Altering the pKa can affect a drug's solubility, receptor binding, and pharmacokinetic properties.
-
Conformational Effects: The trifluoromethoxy group can adopt a conformation where it is positioned perpendicular to an adjacent aromatic ring.[10] This conformational preference can be exploited to enhance binding affinity to a biological target by presenting a different vector for interaction compared to a simple methoxy group.[10]
Quantitative Impact of the Trifluoromethoxy Group
The following table summarizes the quantitative effects of the trifluoromethoxy group on key physicochemical properties compared to its non-fluorinated methoxy analog and the related trifluoromethyl group.
| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Impact on Drug Properties |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88 | +1.04[1] | Increases membrane permeability and can improve absorption.[4][5] |
| Hammett Constant (σp) | -0.27 | +0.54 | +0.35 | Modulates electronic environment, affecting pKa and target interactions. |
| Metabolic Stability | Prone to O-dealkylation | Highly stable | Highly stable[1][2] | Increases drug half-life and bioavailability.[4][7] |
| Hydrogen Bond Acceptor Strength | Moderate | Weak | Very Weak[1] | Reduces interactions with metabolic enzymes.[1] |
Synthesis of Trifluoromethoxy-Containing Compounds
The introduction of the trifluoromethoxy group into a molecule has historically been challenging. However, significant advancements have led to the development of more reliable and versatile synthetic methods.
Classical Methods
-
Chlorination/Fluorination Sequence: One of the earliest methods involves the reaction of anisoles with chlorine followed by treatment with antimony trifluoride or anhydrous hydrogen fluoride to replace the chlorine atoms with fluorine.[11]
-
From Phenols via Chloroformates: Phenols can be converted to aryl fluoroformates, which are then treated with sulfur tetrafluoride (SF4) to yield the desired aryl trifluoromethyl ethers.[11] This method often involves highly toxic reagents.
Modern Methods
-
Electrophilic Trifluoromethylation Reagents: Reagents such as Togni's reagents can be used for the direct O-trifluoromethylation of phenols and alcohols.[12]
-
Visible Light Photoredox Catalysis: Recent advances have enabled the synthesis of trifluoromethoxylated compounds under mild conditions using visible light photoredox catalysis, often starting from N-(hetero)aryl-N-hydroxylamides and a trifluoromethyl source.[10]
-
Oxidative Desulfurization-Fluorination: This approach involves the conversion of xanthates derived from alcohols or phenols to trifluoromethyl ethers using an oxidant and a fluoride source.[13]
Case Study: Riluzole
Riluzole is an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS).[2][14] It contains a trifluoromethoxy group, which is crucial for its pharmacological profile.
Mechanism of Action: Riluzole is a neuroprotective agent that modulates glutamatergic neurotransmission.[15][16] Its primary mechanisms of action include:
-
Inhibition of glutamate release from presynaptic terminals.[17]
-
Blockade of voltage-gated sodium channels.[17]
-
Non-competitive antagonism of NMDA receptors.[16]
The trifluoromethoxy group in Riluzole contributes to its ability to cross the blood-brain barrier and enhances its metabolic stability, allowing for effective concentrations to be reached in the central nervous system.
Signaling Pathway of Riluzole in Neuroprotection
Caption: Riluzole's neuroprotective mechanism of action.
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of a compound in the early stages of drug discovery.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[7]
Materials:
-
Liver microsomes (human, rat, mouse, etc.)[18]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)[19]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction[20]
-
96-well plates
-
Incubator/shaker set to 37°C[19]
-
Centrifuge
-
LC-MS/MS system for analysis[18]
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Add the test compound (final concentration typically 1 µM) to the wells of a 96-well plate containing the incubation mixture.[19][20] Pre-incubate the plate at 37°C for 5-10 minutes.[21]
-
Initiation: Start the reaction by adding the thawed liver microsomes (final protein concentration typically 0.5 mg/mL) to each well.[20]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[20][22]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[18]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[19]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[22]
Drug Discovery Workflow Incorporating the Trifluoromethoxy Group
Caption: A typical drug discovery workflow highlighting the strategic introduction of the -OCF3 group.
Conclusion
The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for optimizing drug candidates.[1][2][3] Its ability to enhance metabolic stability and modulate lipophilicity and electronic properties can address many of the challenges encountered in drug discovery.[1][2] While its synthesis can be complex, modern methodologies are making this powerful functional group more accessible. A thorough understanding of its properties and strategic application will continue to contribute to the development of safer and more effective medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 14. Riluzole - Wikipedia [en.wikipedia.org]
- 15. neurology.org [neurology.org]
- 16. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. scialert.net [scialert.net]
- 22. creative-bioarray.com [creative-bioarray.com]
Navigating the Synthesis and Handling of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide: An In-depth Safety and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS No. 86256-24-8), a key reagent in pharmaceutical and agrochemical research. Due to the limited availability of a complete safety data sheet for this specific compound, this guide supplements available information with data from structurally similar benzyl bromides to ensure a thorough understanding of its hazard profile and handling requirements. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.
Chemical and Physical Properties
This compound is a substituted benzyl bromide featuring both fluorine and trifluoromethoxy moieties. These functional groups impart unique reactivity, making it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 86256-24-8 | [1] |
| Molecular Formula | C8H5BrF4O | [1] |
| Molecular Weight | 273.02 g/mol | [1] |
| Appearance | Not specified, likely a liquid based on related compounds | |
| Purity | 97% | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its corrosive nature and lachrymatory effects. The available safety data indicates that it causes severe skin burns and serious eye damage.[1][2]
GHS Classification:
| Category | Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Additional Hazard | Lachrymator | Substance which increases the flow of tears |
Data sourced from Fisher Scientific Safety Data Sheet.[1]
Toxicological Information
Safe Handling and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel. The following procedures are recommended:
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and bases.[6]
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures should be taken:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release and Firefighting Measures
Accidental Release: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4]
Firefighting: Use a dry chemical, carbon dioxide, or foam extinguisher.[6] Water spray may be used to cool containers. Firefighters should wear self-contained breathing apparatus and full protective gear.[6] Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide may be released.[7]
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Caption: A typical workflow for the safe handling of hazardous chemical reagents.
Emergency Response Protocol
This diagram illustrates the logical steps to follow in case of an accidental exposure to this compound.
References
Safe Handling and Storage Protocols for Substituted Benzyl Bromides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling and storage of substituted benzyl bromides. These compounds are valuable reagents in organic synthesis but are also hazardous due to their lachrymatory, corrosive, and reactive nature. Adherence to strict safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
Substituted benzyl bromides are a class of organic compounds where a benzene ring is substituted with a bromomethyl group and one or more other functional groups. These substituents can significantly influence the physical and toxicological properties of the molecule. The following tables summarize key data for benzyl bromide and a selection of its substituted derivatives.
Table 1: Physical Properties of Selected Substituted Benzyl Bromides
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Benzyl bromide | 100-39-0 | C₇H₇Br | 171.04 | -3 to -1[1] | 198-199[1][2] | 1.438 @ 25°C[1] |
| 4-Methoxybenzyl bromide | 2746-25-0 | C₈H₉BrO | 201.06 | 240[3][4] | 91 @ 1 mmHg[3][4] | 1.379 @ 25°C[3][4] |
| 4-Nitrobenzyl bromide | 100-11-8 | C₇H₆BrNO₂ | 216.03 | 98-100[5] | 289 (decomposes)[2] | Not readily available |
| 4-Chlorobenzyl bromide | 622-95-7 | C₇H₆BrCl | 205.48 | 46-51[6] | Not readily available | Not readily available |
| 4-Methylbenzyl bromide | 104-81-4 | C₈H₉Br | 185.06 | 34-36[7][8] | 218-220[7][9] | 1.33 (liquid)[3] |
| 4-Cyanobenzyl bromide | 17201-43-3 | C₈H₆BrN | 196.04 | 115-117[2][4] | 143 @ 12 mmHg[4] | 1.51[4] |
Table 2: Toxicity Data for Selected Substituted Benzyl Bromides
| Compound | Acute Oral Toxicity (LD50) | Acute Dermal Toxicity (LD50) | Acute Inhalation Toxicity (LC50) | Primary Hazards |
| Benzyl bromide | No data available[8][10] | No data available[10] | No data available[10] | Lachrymator, Corrosive, Irritant[11][12] |
| 4-Methoxybenzyl bromide | No data available | No data available | No data available | Severe skin burns and eye damage, Harmful if swallowed[13] |
| 4-Nitrobenzyl bromide | No data available | No data available | No data available | Causes severe skin burns and eye damage, May cause respiratory irritation[14] |
| 4-Chlorobenzyl bromide | No data available | No data available | No data available | Causes severe skin burns and eye damage[12] |
| 4-Methylbenzyl bromide | Toxic if swallowed[15] | Toxic in contact with skin[15] | Harmful if inhaled[16] | Causes severe skin burns and eye damage, May cause respiratory irritation[15] |
| 4-Cyanobenzyl bromide | Harmful if swallowed[17] | Harmful in contact with skin[17] | Harmful if inhaled[17] | Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled[18][19] |
Note: The absence of specific LD50/LC50 data does not imply a lack of toxicity. All substituted benzyl bromides should be handled with extreme care as they are potent lachrymators and irritants.
Reactivity and Incompatibilities
Substituted benzyl bromides are reactive electrophiles that readily participate in nucleophilic substitution reactions. The reactivity is influenced by the nature of the substituent on the aromatic ring.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the benzene ring, which can stabilize the benzylic carbocation intermediate, favoring S_N1 reactions.[20]
-
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, making the benzylic carbon more electrophilic and favoring S_N2 reactions.
Incompatible Materials:
Substituted benzyl bromides are incompatible with a range of substances and conditions. Contact with these should be strictly avoided to prevent hazardous reactions.[21]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can lead to elimination reactions or hydrolysis.[21]
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Alcohols and Amines: Will react as nucleophiles, leading to substitution.[21]
-
Metals: Can catalyze decomposition and polymerization, especially in the presence of moisture.[22]
-
Water/Moisture: Hydrolysis will occur, producing corrosive hydrogen bromide gas.[22]
-
Light: Sensitive to light, which can promote decomposition.[22]
Experimental Protocols
Strict adherence to established protocols is crucial for the safe handling of substituted benzyl bromides. The following are detailed methodologies for common laboratory procedures.
Protocol for Weighing and Dispensing
For Solid Substituted Benzyl Bromides (e.g., 4-Nitrobenzyl bromide, 4-Cyanobenzyl bromide):
-
Preparation: Don all appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Ensure the chemical fume hood is functioning correctly.
-
Designated Area: Perform all manipulations within a certified chemical fume hood.
-
Tare Method:
-
Place a clean, dry, and labeled receiving vial with its cap on an analytical balance located outside the fume hood and tare the balance.
-
Transfer the tared vial and cap into the fume hood.
-
Carefully open the container of the substituted benzyl bromide inside the fume hood.
-
Using a clean, non-metallic spatula, transfer an approximate amount of the solid into the tared vial. Avoid creating dust.
-
Securely cap the vial.
-
Remove the capped vial from the fume hood and weigh it on the same analytical balance.
-
Calculate the mass of the transferred solid. Repeat the transfer process if necessary to obtain the desired amount.[23]
-
-
Cleaning: Decontaminate the spatula and any other contaminated surfaces immediately using a suitable solvent (e.g., acetone) followed by soap and water. Dispose of all contaminated disposable materials in a designated hazardous waste container.
For Liquid Substituted Benzyl Bromides (e.g., Benzyl bromide, 4-Methoxybenzyl bromide):
-
Preparation: Wear the same PPE as for solids. Ensure the fume hood is operational.
-
Dispensing:
-
Work exclusively within a chemical fume hood.
-
Use a calibrated glass syringe with a long, blunt-tipped needle for accurate and safe transfer.
-
Slowly draw the liquid into the syringe, avoiding the creation of aerosols.
-
Dispense the liquid directly into the reaction vessel, keeping the tip of the needle below the surface of the solvent if possible.
-
-
Cleaning: Immediately rinse the syringe and needle with a suitable solvent (e.g., acetone) multiple times, dispensing the rinsate into a designated hazardous waste container.
Protocol for Setting Up a Reaction Under Inert Atmosphere
Many reactions with substituted benzyl bromides require an inert atmosphere to prevent side reactions with moisture and oxygen.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 4 hours at >120°C) and allowed to cool in a desiccator.[3]
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while it is still warm and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon) using a Schlenk line or a balloon.[3][7]
-
Purging: Cycle between vacuum and the inert gas at least three times to ensure all air is removed from the system.
-
Reagent Addition:
-
Add the solvent and any air-stable reagents to the reaction flask via a syringe or a powder funnel under a positive flow of inert gas.
-
Add the substituted benzyl bromide (liquid or a solution of a solid) to the reaction mixture using a syringe.
-
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
Protocol for Quenching a Reaction
At the completion of a reaction, any unreacted substituted benzyl bromide must be safely quenched.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath to control the exothermicity of the quenching process.[24]
-
Quenching Agent: Slowly and carefully add a suitable nucleophilic quenching agent. A common and effective method is the slow addition of a solution of sodium bicarbonate or triethylamine in a suitable solvent.[24] For highly reactive reagents, a less reactive alcohol like isopropanol can be added first, followed by a more reactive one like methanol, and finally water.[25]
-
Stirring: Allow the mixture to stir for at least 30 minutes at room temperature to ensure complete quenching of the electrophile.
-
Work-up: Proceed with the standard aqueous work-up procedure for your reaction.
Protocol for Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to prevent exposure and environmental contamination.
-
Glassware Decontamination:
-
Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the benzyl bromide residue. Collect this rinse as hazardous waste.[1]
-
Then, wash the glassware with a base bath (a saturated solution of potassium hydroxide in ethanol or isopropanol) to hydrolyze any remaining benzyl bromide. Caution: Base baths are highly corrosive.
-
Finally, wash the glassware with soap and water, followed by a final rinse with deionized water.[1]
-
-
Waste Disposal:
-
All solid and liquid waste containing substituted benzyl bromides must be collected in clearly labeled, dedicated hazardous waste containers.[22]
-
Do not mix benzyl bromide waste with incompatible materials.[4]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Mandatory Visualizations
Risk Assessment Workflow
A systematic risk assessment should be performed before handling any substituted benzyl bromide.
Reactivity Pathways: S_N1 vs. S_N2
The substitution pattern on the benzene ring influences the preferred nucleophilic substitution mechanism.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. youtube.com [youtube.com]
- 3. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 4. nj.gov [nj.gov]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westliberty.edu [westliberty.edu]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. How To [chem.rochester.edu]
- 14. ehso.emory.edu [ehso.emory.edu]
- 15. nist.gov [nist.gov]
- 16. fishersci.com [fishersci.com]
- 17. msds.nipissingu.ca [msds.nipissingu.ca]
- 18. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 19. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. orgsyn.org [orgsyn.org]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 24. chemistry.nd.edu [chemistry.nd.edu]
- 25. epfl.ch [epfl.ch]
Commercial Suppliers and Technical Guide for 2-Fluoro-5-(trifluoromethoxy)benzyl bromide in Research
For researchers, scientists, and professionals in drug development, 2-Fluoro-5-(trifluoromethoxy)benzyl bromide is a valuable reagent in the synthesis of novel compounds, particularly in the fields of medicinal chemistry, agrochemicals, and dyestuffs.[1] Its unique substitution pattern, featuring both fluorine and trifluoromethoxy groups, can impart desirable properties such as altered lipophilicity, metabolic stability, and binding affinity to target molecules. This technical guide provides an in-depth overview of commercial suppliers, key chemical data, and a representative experimental protocol for the utilization of this compound.
Commercial Availability
A number of chemical suppliers offer this compound for research purposes. The purity and available quantities may vary between suppliers. Researchers should always consult the supplier's certificate of analysis for lot-specific data.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity/Specification |
| Thermo Scientific Chemicals (Fisher Scientific) | ≥96.0% (GC) |
| BLD Pharm | Purity not specified |
| CookeChem | 97% |
| Echemi | Purity not specified |
Physicochemical and Safety Data
The following table summarizes the key quantitative data for this compound. This information is essential for reaction planning, safety assessment, and data interpretation.
Table 2: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 86256-24-8 | [2][3][4][5][6] |
| Molecular Formula | C8H5BrF4O | [2][3][4][5][6] |
| Molecular Weight | 273.02 g/mol | [2][3][4] |
| Appearance | Clear colorless liquid | [6] |
| Purity (Assay by GC) | ≥96.0% | [6] |
| Refractive Index (@ 20°C) | 1.4630-1.4680 | [6] |
| Hazard Class | Skin Corrosion 1B, Eye Damage 1 | [3] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage) | [3] |
| Precautionary Statements | P280, P301+P330+P331, P305+P351+P338, P310, P303+P361+P353 | [3] |
| Special Hazards | Lachrymator | [3] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Experimental Protocols
While specific experimental protocols for every application of this compound are proprietary or published within specific research articles, a general procedure for a common application, such as the synthesis of a benzyl ether (a Williamson ether synthesis), can be outlined. The following is a representative protocol adapted from procedures for similar benzyl bromides.[7]
Objective: To synthesize a benzyl ether derivative by reacting this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of choice (e.g., a primary or secondary alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 equivalent). The flask is sealed with a septum and purged with an inert gas (argon or nitrogen).
-
Deprotonation: Anhydrous DMF is added to dissolve the alcohol. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: The reaction mixture is cooled back to 0 °C. A solution of this compound (1.05 equivalents) in a small amount of anhydrous DMF is added dropwise via syringe. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Analysis: The crude product can be purified further by column chromatography on silica gel. The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of a benzyl ether using this compound.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. 86256-24-8|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.pt [fishersci.pt]
- 4. 86256-24-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound , 97 , 86256-24-8 - CookeChem [cookechem.com]
- 6. H26795.06 [thermofisher.com]
- 7. Benzyl Ethers [organic-chemistry.org]
Electrophilic and nucleophilic sites of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
Introduction
This compound is a halogenated aromatic compound with significant applications in organic synthesis and pharmaceutical development. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethoxy group, and a benzylic bromide, imparts distinct reactivity. The trifluoromethoxy group, in particular, can enhance properties like lipophilicity and metabolic stability, making it a valuable moiety in drug design. This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of this molecule, offering insights into its reactivity for researchers, scientists, and professionals in drug development.
Core Concepts: Electrophilicity and Nucleophilicity
In organic chemistry, the concepts of electrophilicity and nucleophilicity are central to understanding reaction mechanisms.
-
Electrophiles are chemical species that are "electron-loving." They are electron-deficient and readily accept a pair of electrons to form a new covalent bond. Electrophilic sites in a molecule typically have a partial or full positive charge.
-
Nucleophiles are "nucleus-loving" species. They are electron-rich, possessing a lone pair of electrons or a pi bond that can be donated to form a new covalent bond with an electrophile.
The reactivity of this compound is primarily dictated by the interplay of these properties across its structure.
Analysis of Electrophilic and Nucleophilic Sites
The structure of this compound contains several key functional groups that determine its electronic landscape. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents, combined with the labile carbon-bromine bond, creates distinct regions of high and low electron density.
Primary Electrophilic Site: The Benzylic Carbon
The most significant electrophilic site in the molecule is the benzylic carbon of the bromomethyl group (-CH₂Br). This high electrophilicity is due to two main factors:
-
Inductive Effect: The highly electronegative bromine atom polarizes the C-Br bond, withdrawing electron density from the carbon and inducing a significant partial positive charge (δ+).
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, which facilitates nucleophilic attack at the benzylic carbon.
This benzylic position is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), which are foundational for its use as a synthetic building block.[1][2] The benzylic position is preferentially targeted in such reactions due to the resonance stabilization of the potential carbocation intermediate in an SN1 pathway.[3]
Secondary Electrophilic Sites: Aromatic Ring Carbons
The aromatic ring itself possesses electrophilic character due to the strong electron-withdrawing effects of the fluorine and trifluoromethoxy (-OCF₃) substituents. These groups decrease the electron density of the π-system, making the ring carbons, particularly those ortho and para to the substituents, susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions. However, this reactivity is far less pronounced compared to the benzylic carbon.
Nucleophilic Sites
While the molecule is predominantly electrophilic in nature, it does possess sites with lone pairs of electrons that can exhibit nucleophilic character.
-
Fluorine and Oxygen Atoms: The fluorine atom at the C2 position and the oxygen atom of the trifluoromethoxy group at the C5 position have lone pairs of electrons. However, their nucleophilicity is significantly diminished. The high electronegativity of fluorine holds its lone pairs tightly. Similarly, the strong electron-withdrawing effect of the adjacent -CF₃ group reduces the availability of the oxygen's lone pairs, making them weakly nucleophilic.
-
Aromatic π-System: The π-electron cloud of the benzene ring can act as a nucleophile in electrophilic aromatic substitution (EAS) reactions. However, due to the deactivating, meta-directing nature of the trifluoromethoxy group and the deactivating, ortho/para-directing nature of the fluorine atom, the ring is strongly deactivated towards electrophilic attack.
Data Presentation: Summary of Reactive Sites
| Site | Type | Relative Reactivity | Influencing Factors | Common Reactions |
| Benzylic Carbon (-CH₂Br) | Electrophilic | High | Polar C-Br bond, Good leaving group (Br⁻), Resonance stabilization of carbocation | SN1, SN2 |
| Aromatic Ring Carbons | Electrophilic | Low | Electron-withdrawing F and -OCF₃ groups | SNAr (under harsh conditions) |
| Oxygen (-OCF₃) | Nucleophilic | Very Low | Electron-withdrawing -CF₃ group, Electronegativity | Protonation, Lewis acid coordination |
| Fluorine (-F) | Nucleophilic | Very Low | High electronegativity | Protonation, Lewis acid coordination |
| Aromatic π-System | Nucleophilic | Very Low | Deactivating F and -OCF₃ groups | Electrophilic Aromatic Substitution (disfavored) |
Reaction Mechanisms and Experimental Protocols
The primary utility of this compound in synthesis stems from its reactivity as an electrophile in nucleophilic substitution reactions.
Nucleophilic Substitution (SN2 Mechanism)
In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, displacing the bromide leaving group.
Generic Experimental Protocol for SN2 Reaction:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or an amine; 1.1 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80°C) to facilitate the reaction. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired substituted product.
Nucleophilic Substitution (SN1 Mechanism)
Under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles), the reaction may proceed via an SN1 mechanism. This involves a two-step process: formation of a resonance-stabilized benzylic carbocation, followed by rapid attack by the nucleophile.
Generic Experimental Protocol for SN1 Reaction:
-
Dissolution: Dissolve this compound (1.0 eq) in a polar protic solvent such as ethanol or a mixture of water and acetone.
-
Addition of Nucleophile: Add a weak, non-basic nucleophile (e.g., water, alcohol; often the solvent itself).
-
Reaction Conditions: Stir the mixture. The reaction may proceed at room temperature or require gentle heating. Monitor the reaction for the consumption of the starting material.
-
Work-up and Purification: Follow similar work-up and purification procedures as described for the SN2 reaction to isolate the final product.
Visualizations
Molecular Structure and Reactive Sites
Caption: Electrophilic and nucleophilic sites.
SN2 Reaction Pathway
Caption: Generalized SN2 reaction workflow.
SN1 Reaction Pathway
Caption: Generalized SN1 reaction workflow.
References
An In-Depth Technical Guide to the Potential Hazards and Toxicity of Trifluoromethoxy Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group has become an increasingly important substituent in medicinal chemistry and agrochemical design, prized for its ability to enhance metabolic stability, lipophilicity, and target-binding affinity. However, the introduction of this fluorinated moiety also raises critical questions regarding the potential hazards and toxicity of the resulting compounds. This technical guide provides a comprehensive overview of the current understanding of the toxicological profiles of trifluoromethoxy-containing substances. It covers acute, sub-chronic, and chronic toxicity, developmental and reproductive effects, and delves into the metabolic pathways and mechanisms of toxicity, including oxidative stress and mitochondrial dysfunction. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals in making informed decisions during the design and development of novel trifluoromethoxy-substituted molecules.
Introduction
The unique physicochemical properties of the trifluoromethoxy group, such as its high electronegativity and metabolic stability, have made it a valuable tool in the optimization of lead compounds in drug discovery and the development of new pesticides.[1][2] While often considered more stable than the analogous methoxy group, the -OCF₃ moiety is not metabolically inert, and its presence can significantly influence the toxicological properties of a molecule. Understanding the potential hazards associated with trifluoromethoxy compounds is paramount for ensuring human and environmental safety.
General Toxicological Profile
The toxicity of trifluoromethoxy compounds is highly dependent on the overall molecular structure. However, some general observations can be made. Many trifluoromethoxy-containing anilines and benzenes are classified as hazardous substances, with potential for acute toxicity upon ingestion, dermal contact, or inhalation.[3][4][5] They are also frequently cited as skin and eye irritants.[5][6]
A key area of concern is the metabolic fate of the trifluoromethoxy group. While generally stable, it can be metabolically cleaved, in some instances leading to the formation of potentially toxic metabolites. For example, the metabolism of certain trifluoromethoxy-containing compounds can be mediated by cytochrome P450 (CYP) enzymes.[7]
Quantitative Toxicological Data
The following tables summarize available quantitative toxicological data for select trifluoromethoxy compounds. It is important to note that data is not available for all compounds, and the absence of data does not imply a lack of toxicity.
Table 1: Acute Toxicity Data for Trifluoromethoxy Compounds
| Compound | Test Species | Route | LD50/LC50 | Reference |
| Triflumuron | Rat | Oral | >5000 mg/kg bw | [8][9] |
| Rat | Dermal | >5000 mg/kg bw | [8] | |
| Rat | Inhalation | >5.03 mg/L | [8] | |
| 4-(Trifluoromethoxy)aniline | Rat | Oral | 63 mg/kg bw | [8] |
| Rat | Dermal | 25-50 mg/kg bw | [8] | |
| Rat | Inhalation | 0.008–0.009 mg/L | [8] | |
| Riluzole | Male Mice | Oral | 94 mg/kg | [10] |
| Male Rats | Oral | 39 mg/kg | [10] |
Table 2: Sub-chronic and Chronic Toxicity Data for Triflumuron
| Study Duration | Test Species | NOAEL | LOAEL | Key Effects Observed at LOAEL | Reference |
| 90-day | Dog | 100 ppm (3.2 mg/kg bw/day) | 200 ppm (7.1 mg/kg bw/day) | Hematological changes | [8] |
| 12-month | Dog | 20 ppm (0.72 mg/kg bw/day) | - | - | [8] |
| 24-month (Carcinogenicity) | Mouse | 20 ppm (5.19 mg/kg bw/day) | 200 ppm (49.0 mg/kg bw/day) | Hematological changes, increased spleen pigmentation | [8] |
| 2-year (Carcinogenicity) | Rat | 20 ppm (0.82 mg/kg bw/day) | 200 ppm (8.45 mg/kg bw/day) | Hematological effects, increased spleen weights | [8] |
Table 3: Developmental and Reproductive Toxicity Data for Triflumuron
| Study Type | Test Species | NOAEL (Maternal/Parental) | NOAEL (Developmental/Offspring) | Key Effects Observed at LOAEL | Reference |
| Developmental | Rat | 100 mg/kg bw/day | 100 mg/kg bw/day | - | [8] |
| Developmental | Rabbit | 30 mg/kg bw/day | 300 mg/kg bw/day | Increased resorption rate (late) at 1000 mg/kg bw/day | [8] |
| Multigeneration | Rat | 2000 ppm (132 mg/kg bw/day) | 2000 ppm (132 mg/kg bw/day) | - | [8] |
Mechanisms of Toxicity
The toxicity of trifluoromethoxy compounds can be attributed to several mechanisms, including metabolic activation, oxidative stress, and mitochondrial dysfunction.
Metabolic Activation
As previously mentioned, cytochrome P450 enzymes can metabolize trifluoromethoxy compounds. This can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to cytotoxicity.
Oxidative Stress and Mitochondrial Dysfunction
Several aromatic compounds are known to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. This can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and impaired ATP production.
References
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. bioquochem.com [bioquochem.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. chem-agilent.com [chem-agilent.com]
- 6. Mini-review highlighting toxic effects of triflumuron in insects and mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fao.org [fao.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Synthesis of Novel Derivatives from 2-Fluoro-5-(trifluoromethoxy)benzyl bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chemical derivatives utilizing 2-Fluoro-5-(trifluoromethoxy)benzyl bromide as a key starting material. The protocols focus on nucleophilic substitution reactions, specifically N-alkylation and O-alkylation, which are fundamental transformations in the synthesis of biologically active molecules in the pharmaceutical and agrochemical industries.
The 2-fluoro-5-(trifluoromethoxy)benzyl moiety is a valuable pharmacophore. The fluorine and trifluoromethoxy groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This benzyl bromide derivative serves as a versatile building block for introducing this desirable functionality.
Data Presentation: Reaction Parameters for Nucleophilic Substitution
The following tables summarize typical reaction conditions for the N-alkylation of heterocyclic amines and the O-alkylation of phenols with this compound. These parameters are based on established synthetic methodologies for analogous benzyl bromides and serve as a starting point for reaction optimization.
Table 1: N-Alkylation of Heterocyclic Amines
| Nucleophile (1.0 eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Aminopyrimidine | K₂CO₃ (2.0) | DMF | 60 - 80 | 4 - 8 | 80 - 95 |
| 4-Hydroxy-2-quinolone | Cs₂CO₃ (1.5) | Acetonitrile | 50 - 70 | 3 - 6 | 85 - 95 |
| 2,3-Difluoro-6-nitroaniline | K₂CO₃ (2.0) | DMF | 60 - 80 | 4 - 12 | 75 - 90 |
Table 2: O-Alkylation of Phenols
| Nucleophile (1.0 eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ (2.0) | Acetone | Reflux | 6 - 12 | 85 - 95 |
| 4-Methoxyphenol | NaH (1.2) | THF | 0 to RT | 2 - 4 | 90 - 98 |
| 3-Cyanophenol | K₂CO₃ (2.0) | DMF | 50 - 70 | 4 - 8 | 80 - 90 |
Experimental Protocols
The following are detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: N-Alkylation of 2-Aminopyrimidine
This protocol describes a general procedure for the synthesis of N-(2-((2-fluoro-5-(trifluoromethoxy)benzyl)amino)pyrimidine derivatives.
Materials:
-
2-Aminopyrimidine
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-aminopyrimidine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: O-Alkylation of Phenol
This protocol outlines a standard Williamson ether synthesis for the preparation of 2-fluoro-5-(trifluoromethoxy)benzyl phenyl ether derivatives.
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous acetone (10-15 mL per mmol of phenol), add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Stir the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure ether product.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and a general experimental workflow.
Application Notes and Protocols for 2-Fluoro-5-(trifluoromethoxy)benzyl bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide as a key building block in the synthesis of pharmaceutical compounds. This reagent is of significant interest in medicinal chemistry due to the presence of both a fluorine atom and a trifluoromethoxy group, which can impart desirable physicochemical and pharmacological properties to target molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets.[1][2][3][4][5]
The reactive benzyl bromide moiety allows for the facile introduction of the 2-fluoro-5-(trifluoromethoxy)benzyl group into a variety of molecular scaffolds through reactions such as Williamson ether synthesis and the N-alkylation of amines. These reactions are fundamental in the construction of a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapeutics.
Key Applications in Pharmaceutical Synthesis
This compound is a versatile reagent for the synthesis of complex organic molecules. Its primary applications in pharmaceutical development include:
-
Introduction of a Lipophilic Moiety: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can enhance membrane permeability and oral bioavailability of drug candidates.[2][4]
-
Metabolic Blocking: The fluorine atom and the trifluoromethoxy group can block sites of oxidative metabolism, leading to an increased half-life of the drug molecule.[5]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Synthesis of Kinase Inhibitors: This building block can be incorporated into scaffolds for various kinase inhibitors, where the benzyl group can be directed towards the solvent-exposed region of the ATP-binding site.
The following sections provide detailed experimental protocols for key reactions involving this compound and present representative quantitative data based on analogous transformations.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with a Phenolic Substrate
This protocol describes a general procedure for the O-alkylation of a phenol with this compound to form a diaryl ether linkage, a common motif in bioactive molecules.
Reaction Scheme:
Materials:
-
Phenolic substrate (e.g., 4-hydroxypyridine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
Quantitative Data (Representative):
The following table summarizes typical yields for Williamson ether synthesis reactions with similar benzyl bromides.
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (Representative) |
| 4-Hydroxypyridine | K₂CO₃ | DMF | 70 | 6 | 85 - 95 |
| 3-Methoxyphenol | Cs₂CO₃ | Acetone | Reflux | 5 | 90 - 98 |
| 4-Nitrophenol | NaH | THF | Room Temp | 12 | 80 - 90 |
Experimental Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Fluoro-5-(trifluoromethoxy)benzyl bromide as a Versatile Building Block in Agrochemical Research
Application Note: Protocols for Nucleophilic Substitution Using 2-Fluoro-5-(trifluoromethoxy)benzyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Fluoro-5-(trifluoromethoxy)benzyl bromide is a versatile fluorinated building block valuable in medicinal chemistry and materials science. Its utility stems from its ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the 2-fluoro-5-(trifluoromethoxy)benzyl moiety into a wide range of molecules. This document provides detailed protocols for two common and representative applications: the N-alkylation of a secondary amine and the O-alkylation of a phenol. The procedures outlined are based on established methodologies for reactions with substituted benzyl bromides.
General Reaction Scheme
This compound is an excellent electrophile for SN2 reactions. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can activate the benzylic position, while the bromide is a good leaving group. The general reaction proceeds by the attack of a nucleophile (Nu:) on the benzylic carbon, displacing the bromide ion.
Caption: General SN2 reaction with this compound.
Applications and Reaction Data
This reagent is suitable for the alkylation of a variety of nucleophiles. The following table summarizes representative reaction conditions and expected outcomes for common transformations.
Disclaimer: The following data is illustrative, based on typical results for analogous substituted benzyl bromides, and serves as a guideline for reaction optimization.
| Entry | Nucleophile (1.0 eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | K₂CO₃ (1.5) | Acetonitrile | 60 | 6 | >90 |
| 2 | 4-Methoxyphenol | K₂CO₃ (1.5) | DMF | 25 | 12 | >95 |
| 3 | Sodium Azide | NaN₃ (1.2) | DMF/H₂O | 50 | 4 | >90 |
| 4 | Sodium Benzoate | Cs₂CO₃ (1.2) | DMF | 80 | 8 | ~85 |
| 5 | Thiophenol | Et₃N (1.2) | THF | 25 | 3 | >95 |
Experimental Protocols
The following are detailed protocols for the N-alkylation of morpholine and the O-alkylation of 4-methoxyphenol.
This procedure details the synthesis of 4-((2-fluoro-5-(trifluoromethoxy)phenyl)methyl)morpholine.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous acetonitrile to the flask, followed by morpholine (1.0 eq.).
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and maintain for 6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
This procedure details the synthesis of 1-fluoro-4-methoxy-2-((4-methoxyphenoxy)methyl)-5-(trifluoromethoxy)benzene.
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenol (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether (Et₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous DMF and stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with 1 M NaOH (2x) to remove unreacted phenol, followed by water (2x) and brine (1x).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or flash column chromatography to yield the pure ether.
Visualized Workflow
The general experimental workflow for a typical nucleophilic substitution reaction using this reagent is outlined below.
Caption: Standard laboratory workflow for nucleophilic substitution reactions.
Safety and Handling
-
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Application Notes and Protocols for Benzylation Reactions Using 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the benzylation of various nucleophiles using 2-Fluoro-5-(trifluoromethoxy)benzyl bromide. This versatile reagent is valuable in pharmaceutical and agrochemical research for the introduction of the 2-fluoro-5-(trifluoromethoxy)benzyl moiety, which can enhance biological activity and modulate physicochemical properties.
Introduction
Benzylation is a common and crucial chemical transformation for the protection of functional groups or the synthesis of molecules with a benzyl substructure. This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions with a range of nucleophiles, including amines, phenols, and thiols. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the reactivity of the benzyl bromide and the properties of the resulting products.
General Reaction Pathway
The fundamental reaction involves the nucleophilic attack of a heteroatom (N, O, or S) on the benzylic carbon of this compound, leading to the displacement of the bromide ion and the formation of a new carbon-heteroatom bond. This reaction typically proceeds via an S(_N)2 mechanism.
Caption: General workflow of a benzylation reaction.
I. N-Benzylation of Amines
The N-benzylation of primary and secondary amines with this compound is a straightforward method for the synthesis of the corresponding secondary and tertiary amines. These products are valuable intermediates in the synthesis of various biologically active compounds.
Experimental Protocol: General Procedure for N-Benzylation
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or THF), add a base (1.1 - 2.0 eq.).
-
Addition of Benzylating Agent: Add this compound (1.0 - 1.2 eq.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: N-Benzylation Reactions
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 25 | 72 | ~98[1] |
| (3,5-bis(trifluoromethyl)phenyl)methanamine | K₂CO₃ | DMF | 25 | 72 | 98[1] |
| S-phenylalanine | K₂CO₃/NaOH | H₂O | Reflux | 1 | 58-69[2] |
Note: Yields are based on reactions with similar benzylating agents and may vary for this compound.
Caption: Experimental workflow for N-benzylation.
II. O-Benzylation of Phenols
The O-benzylation of phenols proceeds via the Williamson ether synthesis, a reliable method for forming aryl benzyl ethers. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the benzyl bromide.
Experimental Protocol: General Procedure for O-Benzylation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 eq.) and a base (1.5 - 2.0 eq., e.g., K₂CO₃, Cs₂CO₃, or NaH) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Benzylating Agent: Add this compound (1.1 - 1.2 eq.) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: O-Benzylation Reactions
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-hydroxy-4-fluorobenzaldehyde | K₂CO₃ | DMF | 60-80 | 3-6 | Not specified |
| α-OCF₃-substituted indanone | CsOH·H₂O | Toluene | RT | 12-48 | up to 88[3] |
Note: Yields are based on reactions with similar benzylating agents and may vary for this compound.
References
Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide with various aryl and heteroaryl boronic acids or their derivatives. The diarylmethane structural motif is a crucial component in many pharmaceutical compounds, and the described methodologies offer a robust pathway for its synthesis.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3][4] While extensively used for C(sp²)–C(sp²) bond formation, its application to construct C(sp²)–C(sp³) linkages, such as in the synthesis of diarylmethanes from benzyl halides, is of significant interest in medicinal chemistry.[2] This protocol focuses on the coupling of this compound, a substrate bearing both electron-withdrawing and sterically demanding substituents. The trifluoromethoxy group is known for its high metabolic stability and its ability to enhance properties like lipophilicity, making it a valuable substituent in drug design.[5]
The reaction involves the coupling of the benzyl bromide with an organoboron reagent, typically an arylboronic acid or a more stable potassium aryltrifluoroborate, in the presence of a palladium catalyst and a base.[6][7][8]
Reaction Scheme
Caption: General Suzuki Coupling Reaction Scheme.
Optimization of Reaction Conditions
The successful Suzuki-Miyaura coupling of benzyl halides is dependent on several factors, including the choice of catalyst, ligand, base, and solvent system.[9] For a substrate like this compound, which possesses an electron-withdrawing trifluoromethoxy group, conditions that favor the oxidative addition step are crucial.[8][10]
The following table summarizes various conditions reported in the literature for the Suzuki coupling of benzyl bromides, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Boron Reagent | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | Aryltrifluoroborate | High | [6] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 90 | Aryltrifluoroborate | High | [6] |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | Arylboronic Acid | Moderate-Good | [11] |
| trans-PdBr(N-Succ)(PPh₃)₂ (1) | - | Na₂CO₃ | Toluene | 80 | Arylboronic Acid | Excellent | [12] |
| PdCl₂ (1.7) | - | K₂CO₃ (2.5) | Acetone/H₂O (3:1) | RT | Arylboronic Acid | High | |
| PdCl₂ | PPh₃ | Na₂CO₃ | THF/H₂O (1:1) | 40 | Arylboronic Acid | Efficient | [9] |
Experimental Protocols
Below are two detailed protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: Coupling with Potassium Aryltrifluoroborates
This protocol is adapted from the work of Molander et al. and is suitable for use with air- and moisture-stable potassium aryltrifluoroborates.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Potassium aryltrifluoroborate (1.0-1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Cyclopentyl methyl ether (CPME) and Water (10:1 v/v), degassed
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium aryltrifluoroborate, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂, to the flask.
-
Add the degassed CPME/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling with Arylboronic Acids
This protocol is based on a microwave-assisted method which can significantly reduce reaction times.[11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
JohnPhos (10 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine this compound, arylboronic acid, potassium carbonate, Pd(OAc)₂, and JohnPhos.
-
Add anhydrous DMF to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 140 °C for 20-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Diagrams
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
Safety and Stability Considerations
-
Benzyl Bromides: These compounds are lachrymatory and should be handled in a well-ventilated fume hood.
-
Palladium Catalysts: While generally stable, some palladium complexes can be air-sensitive.
-
Trifluoromethoxy Group: The trifluoromethoxy group is generally stable under the described Suzuki coupling conditions.[5]
-
Solvents: Anhydrous and degassed solvents are often crucial for reproducible results, especially to minimize side reactions like homo-coupling.
By following these guidelines and adapting the protocols to the specific arylboronic acid used, researchers can effectively synthesize a variety of diarylmethane compounds derived from this compound for applications in drug discovery and development.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Introducing the 2-fluoro-5-(trifluoromethoxy)benzyl Moiety into Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often leading to significant improvements in the pharmacological profile of bioactive molecules. The 2-fluoro-5-(trifluoromethoxy)benzyl moiety is a particularly advantageous substituent that combines the effects of two potent electron-withdrawing groups: a fluorine atom at the ortho position and a trifluoromethoxy group at the meta position (relative to the benzylic carbon). This unique arrangement imparts a range of desirable physicochemical and pharmacokinetic properties to a parent molecule.
The introduction of this moiety can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group and the deactivation of the aromatic ring are known to block common sites of oxidative metabolism by cytochrome P450 enzymes.[1]
-
Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[1]
-
Modulation of Physicochemical Properties: The combined electron-withdrawing effects of the fluorine and trifluoromethoxy groups can alter the pKa of nearby functional groups and influence the overall electronic distribution of the molecule.
-
Improved Binding Affinity: The unique electronic and conformational properties of this moiety can lead to more favorable interactions with biological targets.
These application notes provide a comprehensive overview of the rationale, synthetic protocols, and expected outcomes of introducing the 2-fluoro-5-(trifluoromethoxy)benzyl moiety into active molecules.
Physicochemical and Pharmacokinetic Properties
The introduction of the 2-fluoro-5-(trifluoromethoxy)benzyl group can significantly alter the properties of a lead compound. The following table summarizes the expected changes based on the known effects of fluoro and trifluoromethoxy substitutions in drug design.
| Property | Unmodified Benzyl Group | 2-fluoro-5-(trifluoromethoxy)benzyl Group | Rationale for Change |
| Lipophilicity (clogP) | ~2.0 | ~3.5 - 4.0 | The trifluoromethoxy group is highly lipophilic. |
| Metabolic Stability (in vitro half-life) | Variable (prone to aromatic oxidation) | Significantly Increased | Ring deactivation and blockage of potential oxidation sites.[1] |
| Aqueous Solubility | Moderate | Decreased | Increased lipophilicity generally reduces aqueous solubility. |
| Binding Affinity (Hypothetical Kinase Inhibitor) | IC50: 500 nM | IC50: 50 - 100 nM | Altered electronics and conformation can lead to improved target engagement. |
| Membrane Permeability | Moderate | Increased | Enhanced lipophilicity facilitates passive diffusion across membranes.[1] |
Experimental Protocols
The introduction of the 2-fluoro-5-(trifluoromethoxy)benzyl moiety is typically achieved via nucleophilic substitution using the commercially available reagent, 2-fluoro-5-(trifluoromethoxy)benzyl bromide . The following protocols detail the general procedures for the benzylation of common nucleophiles.
Protocol 1: N-Benzylation of Amines
This protocol is suitable for the N-alkylation of primary and secondary amines, including anilines and heterocyclic amines.
Materials:
-
Amine-containing substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 eq) in DMF or acetonitrile (0.1 M), add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: O-Benzylation of Phenols and Alcohols
This protocol is suitable for the O-alkylation of phenols and primary or secondary alcohols.
Materials:
-
Hydroxyl-containing substrate (phenol or alcohol)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) for alcohols, or Potassium carbonate (K₂CO₃) for phenols
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure for Alcohols:
-
To a suspension of NaH (1.2 eq) in anhydrous THF or DMF (0.1 M) under an inert atmosphere (e.g., Nitrogen), add a solution of the alcohol (1.0 eq) in the same solvent dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
Procedure for Phenols:
-
Follow the procedure for N-benzylation, using the phenol as the substrate and K₂CO₃ as the base.
Protocol 3: S-Benzylation of Thiols
This protocol is suitable for the S-alkylation of thiols.
Materials:
-
Thiol-containing substrate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.0 eq) in DMF (0.1 M), add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and purify as described in the N-benzylation protocol.
Protocol 4: C-Benzylation of Active Methylene Compounds
This protocol is suitable for the C-alkylation of compounds with an acidic C-H bond (e.g., malonates, β-ketoesters).
Materials:
-
Active methylene substrate
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous THF (0.1 M) under an inert atmosphere, add a solution of the active methylene compound (1.0 eq) in THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool to 0 °C and add a solution of this compound (1.05 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench, extract, and purify as described in the O-benzylation protocol for alcohols.
Visualizing Workflows and Concepts
General Synthetic Workflow
Caption: General workflow for benzylation.
Rationale for Improved Metabolic Stability
Caption: Blocking metabolic pathways.
Hypothetical Case Study: Modification of a Kinase Inhibitor
To illustrate the potential benefits of introducing the 2-fluoro-5-(trifluoromethoxy)benzyl moiety, we present a hypothetical case study based on a generic kinase inhibitor scaffold.
Parent Compound: A novel inhibitor of Kinase X with moderate potency and metabolic liability at the benzyl group.
Modified Compound: The parent compound is modified by replacing the unsubstituted benzyl group with a 2-fluoro-5-(trifluoromethoxy)benzyl group.
| Parameter | Parent Compound | Modified Compound | Fold Change |
| Kinase X IC50 (nM) | 450 | 75 | 6.0x improvement |
| Cellular Potency (EC50, nM) | 1200 | 250 | 4.8x improvement |
| Human Liver Microsomal Stability (t½, min) | 15 | > 120 | > 8.0x improvement |
| clogP | 2.8 | 4.1 | +1.3 |
| Aqueous Solubility (µM) | 50 | 12 | 4.2x decrease |
Signaling Pathway Context
Caption: Kinase inhibition mechanism.
Conclusion
The 2-fluoro-5-(trifluoromethoxy)benzyl moiety is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its introduction can confer a range of beneficial properties, including enhanced metabolic stability, increased lipophilicity, and potentially improved biological activity. The synthetic protocols for its incorporation are generally straightforward and utilize readily available starting materials. By strategically employing this moiety, researchers can address common challenges in drug development and improve the overall profile of their lead compounds.
References
Application of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide in Dyestuff Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethoxy)benzyl bromide is a versatile reagent that can be employed in the synthesis of novel dyestuffs, particularly in the modification of existing chromophores to enhance their properties. The introduction of the 2-fluoro-5-(trifluoromethoxy)benzyl group can significantly alter the solubility, lightfastness, thermal stability, and spectral characteristics of a dye molecule. This is attributed to the high electronegativity of fluorine and the lipophilic nature of the trifluoromethoxy group. These modifications are highly desirable in the development of high-performance dyes for applications in textiles, imaging, and diagnostics.
This document provides a representative application of this compound in the synthesis of a novel disperse dye. The protocol outlines the N-alkylation of an amino-functionalized azo dye precursor, a common strategy for producing dyes with improved affinity for hydrophobic fibers such as polyester.
Hypothetical Application: Synthesis of a Novel Azo Disperse Dye
A plausible application of this compound is in the synthesis of a novel disperse dye through the N-alkylation of an amino-functionalized chromophore. For this example, we will consider the reaction with 4-((4-nitrophenyl)azo)aniline, a common precursor in azo dye synthesis. The resulting dye would feature the fluorinated benzyl moiety, which is expected to enhance its properties for dyeing synthetic fabrics.
Reaction Scheme:
Caption: Synthetic route for a novel disperse dye.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of the novel disperse dye.
| Parameter | Value |
| Reactants | |
| 4-((4-Nitrophenyl)azo)aniline | 2.42 g (10 mmol) |
| This compound | 3.02 g (11 mmol) |
| Potassium Carbonate | 2.76 g (20 mmol) |
| Dimethylformamide (DMF) | 50 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Product | |
| Product Name | N-(2-Fluoro-5-(trifluoromethoxy)benzyl)-4-((4-nitrophenyl)azo)aniline |
| Theoretical Yield | 4.54 g |
| Actual Yield | 3.95 g |
| Percent Yield | 87% |
| Purity (by HPLC) | >98% |
| Melting Point | 175-178 °C |
| λmax (in Acetone) | 485 nm |
Experimental Protocol
Synthesis of N-(2-Fluoro-5-(trifluoromethoxy)benzyl)-4-((4-nitrophenyl)azo)aniline
Materials:
-
4-((4-Nitrophenyl)azo)aniline
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter paper
-
Beakers
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 4-((4-nitrophenyl)azo)aniline (2.42 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
-
Addition of Benzyl Bromide:
-
Slowly add this compound (3.02 g, 11 mmol) to the reaction mixture using a dropping funnel or syringe.
-
-
Reaction:
-
Attach a condenser to the flask and heat the reaction mixture to 90 °C using a heating mantle.
-
Maintain the temperature and continue stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 250 mL of cold deionized water with stirring.
-
A solid precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from hot methanol.
-
Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified product in a vacuum oven at 60 °C overnight.
-
-
Characterization:
-
Determine the yield, melting point, and purity (by HPLC) of the final product.
-
Characterize the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Experimental Workflow
Caption: Workflow for the synthesis of the novel dye.
Application Notes and Protocols for 2-Fluoro-5-(trifluoromethoxy)benzyl Bromide in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide as a protecting group for hydroxyl functions in organic synthesis. The inclusion of fluorine and trifluoromethoxy substituents on the benzyl group offers unique properties that can be advantageous in multi-step synthetic routes, particularly in the context of medicinal chemistry and drug development. The electron-withdrawing nature of these substituents can influence the stability and reactivity of the protecting group, offering a different profile compared to the standard benzyl group.
Introduction to 2-Fluoro-5-(trifluoromethoxy)benzyl (F-TFMOBn) Protecting Group
The 2-Fluoro-5-(trifluoromethoxy)benzyl group (F-TFMOBn) is an analogue of the classical benzyl (Bn) protecting group. The presence of a fluorine atom at the 2-position and a trifluoromethoxy group at the 5-position significantly alters the electronic properties of the aromatic ring. These electron-withdrawing groups are expected to decrease the electron density of the benzyl system, which can, in turn, affect the conditions required for its cleavage. This altered reactivity profile can be exploited to achieve selective protection and deprotection sequences in the synthesis of complex molecules.
Potential Advantages:
-
Modified Reactivity: The electron-withdrawing substituents may increase the stability of the protecting group towards certain acidic or oxidative conditions compared to standard benzyl ethers.
-
Orthogonality: The F-TFMOBn group may offer orthogonality with other protecting groups, allowing for its selective removal in the presence of other functionalities.
-
Tracer for Analysis: The fluorine atoms can serve as useful handles for NMR spectroscopy (¹⁹F NMR) and as tracers in metabolic studies.
Data Presentation: A Comparative Overview
The following tables provide a summary of generalized, representative data for the protection of a primary alcohol with this compound and its subsequent deprotection. Note: These are illustrative examples, and actual results may vary depending on the substrate and specific reaction conditions.
Table 1: Protection of a Primary Alcohol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to rt | 4 | 92 |
| 2 | K₂CO₃ | DMF | rt | 12 | 85 |
| 3 | Ag₂O | CH₂Cl₂ | 40 | 24 | 78 |
Table 2: Deprotection of a Primary F-TFMOBn Ether
| Entry | Method | Catalyst/Reagent | Solvent | Pressure/Temp | Time (h) | Yield (%) |
| 1 | Hydrogenolysis | 10% Pd/C | MeOH | 1 atm H₂ | 12 | 88 |
| 2 | Transfer Hydrogenolysis | 10% Pd/C, HCOONH₄ | EtOH | 80 °C | 8 | 90 |
| 3 | Strong Acid | TFA/CH₂Cl₂ (1:1) | rt | 6 | 75 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol substrate
-
This compound (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-Fluoro-5-(trifluoromethoxy)benzyl ether.
Protocol 2: Deprotection of a 2-Fluoro-5-(trifluoromethoxy)benzyl Ether by Catalytic Hydrogenolysis
This protocol outlines a standard procedure for the cleavage of the F-TFMOBn protecting group.
Materials:
-
2-Fluoro-5-(trifluoromethoxy)benzyl ether substrate
-
10% Palladium on activated carbon (Pd/C, 10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the 2-Fluoro-5-(trifluoromethoxy)benzyl ether in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the product further by recrystallization or silica gel column chromatography.
Visualizations
Caption: Workflow for the protection of an alcohol.
Caption: Workflow for the deprotection of an F-TFMOBn ether.
Caption: Electronic effects of substituents on the benzyl ring.
Application Notes and Protocols: Radical Reactions and Transformations of Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl bromides are versatile synthetic intermediates, primarily due to the stability of the corresponding benzyl radical, which is readily formed through homolytic cleavage of the carbon-bromine bond. This stability, arising from resonance delocalization of the unpaired electron into the aromatic ring, makes benzyl bromides ideal precursors for a wide array of radical-mediated transformations. These reactions are of paramount importance in medicinal chemistry and drug development, enabling the construction of complex molecular architectures and the late-stage functionalization of bioactive molecules.
This document provides an overview of key radical reactions involving benzyl bromides, including detailed experimental protocols and tabulated data for easy reference. The transformations covered are central to modern synthetic organic chemistry and offer powerful tools for the synthesis of novel chemical entities.
Photoredox-Catalyzed Transformations
Visible-light photoredox catalysis has emerged as a powerful platform for the generation of benzyl radicals from benzyl bromides under mild conditions.[1][2] This approach avoids the use of harsh reagents and high temperatures often associated with traditional radical chemistry.[3]
Reductive Homocoupling of Benzyl Bromides
The photoredox-catalyzed reductive homocoupling of benzyl bromides provides a direct route to bibenzyl derivatives, a structural motif present in various natural products.[1][4] This transformation typically employs an iridium-based photocatalyst in the presence of a sacrificial electron donor, such as a Hantzsch ester.[4][5]
Table 1: Photoredox-Catalyzed Reductive Homocoupling of Benzyl Bromides [4]
| Entry | Benzyl Bromide Substrate | Product | Yield (%) |
| 1 | 4-Methoxybenzyl bromide | 1,2-Bis(4-methoxyphenyl)ethane | 95 |
| 2 | 4-Chlorobenzyl bromide | 1,2-Bis(4-chlorophenyl)ethane | 88 |
| 3 | 4-(Trifluoromethyl)benzyl bromide | 1,2-Bis(4-(trifluoromethyl)phenyl)ethane | 85 |
| 4 | Naphthalen-2-ylmethyl bromide | 1,2-Di(naphthalen-2-yl)ethane | 92 |
Experimental Protocol: General Procedure for Photoredox-Catalyzed Reductive Homocoupling [4]
-
To an oven-dried vial equipped with a magnetic stir bar, add the benzyl bromide (0.5 mmol, 1.0 equiv), Ir(ppy)3 (1-2 mol%), and a Hantzsch ester (1.2 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., acetonitrile or DMF, 0.1 M) via syringe.
-
Stir the reaction mixture under irradiation with blue LEDs (λmax = 455 nm) at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bibenzyl product.
Minisci C-H Alkylation of Heteroarenes
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heteroarenes, which are prevalent scaffolds in pharmaceuticals.[6][7] Photoredox catalysis enables the use of benzyl bromides as alkylating agents in Minisci-type reactions under mild conditions, offering a significant advantage over classical methods that often require harsh oxidants and high temperatures.[8]
Table 2: Visible-Light-Mediated Minisci C-H Benzylation of Heteroarenes [6]
| Entry | Heteroarene | Benzyl Bromide | Product | Yield (%) |
| 1 | Lepidine | Benzyl bromide | 4-Benzyllepidine | 85 |
| 2 | Isoquinoline | 4-Methoxybenzyl bromide | 1-(4-Methoxybenzyl)isoquinoline | 78 |
| 3 | Quinoline | 4-Chlorobenzyl bromide | 2-(4-Chlorobenzyl)quinoline | 75 |
| 4 | Pyridine | Benzyl bromide | 2-Benzylpyridine & 4-Benzylpyridine | 65 (isomer mixture) |
Experimental Protocol: General Procedure for Visible-Light-Mediated Minisci Reaction [6]
-
In a vial, dissolve the N-heteroarene (0.5 mmol, 1.0 equiv) and the benzyl bromide (1.5 equiv) in a suitable solvent (e.g., DMSO or CH3CN, 0.1 M).
-
Add the photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%) and any additives (e.g., an acid or a silyl radical precursor like tris(trimethylsilyl)silane if needed for the specific protocol).[6][8]
-
Degas the solution with a stream of argon for 15 minutes.
-
Stir the mixture vigorously under irradiation from a blue LED lamp at room temperature for 12-48 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the benzylated heteroarene.
Giese-Type Reactions
The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene.[9] Benzyl radicals generated from benzyl bromides are excellent partners in this reaction, enabling the formation of new carbon-carbon bonds. Cooperative catalysis, combining a nucleophilic catalyst with a photocatalyst, has recently expanded the scope of this transformation to include less reactive benzyl chlorides and bromides.[10][11]
Table 3: Cooperative Catalytic Giese Coupling of Benzyl Halides with Electron-Deficient Alkenes [9]
| Entry | Benzyl Halide | Alkene | Product | Yield (%) |
| 1 | Benzyl chloride | Acrylonitrile | 4-Phenylbutanenitrile | 85 |
| 2 | 4-Fluorobenzyl bromide | Methyl acrylate | Methyl 4-(4-fluorophenyl)butanoate | 78 |
| 3 | 2-Naphthylmethyl chloride | N-Phenylmaleimide | 3-(2-Naphthylmethyl)-1-phenylpyrrolidine-2,5-dione | 92 |
| 4 | Benzyl bromide | Diethyl vinylphosphonate | Diethyl (3-phenylpropyl)phosphonate | 71 |
Experimental Protocol: General Procedure for Cooperative Catalytic Giese Reaction [11]
-
To a vial, add the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%), the nucleophilic cocatalyst (e.g., lutidine, 10-20 mol%), and the electron-deficient alkene (1.0 equiv).
-
Add the benzyl halide (1.2 equiv), a sacrificial reductant (e.g., DIPEA, 2.0 equiv), and the solvent (e.g., MeCN, 0.1 M).
-
Degas the reaction mixture by sparging with argon for 15 minutes.
-
Seal the vial and stir the mixture under blue LED irradiation for 24-48 hours.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the Giese adduct.
Atom Transfer Radical Addition (ATRA)
Atom Transfer Radical Addition (ATRA) is an atom-economical process that allows for the difunctionalization of alkenes.[12] In the context of benzyl bromides, this often involves the reaction of a radical generated from an organobromide with an alkene to form a new carbon-carbon bond and a new benzylic radical, which then abstracts a bromine atom to propagate the radical chain and form a new benzyl bromide derivative.[12]
A notable application is the photoinduced difunctionalization of styrenes with α-bromo-α-fluorocarbonyls to generate valuable fluorinated benzyl bromides.[12]
Table 4: Photoinduced ATRA to Styrenes for the Synthesis of Fluorinated Benzyl Bromides [12]
| Entry | Styrene Substrate | Bromofluoro Reagent | Product | Yield (%) |
| 1 | 4-Acetoxystyrene | Ethyl bromodifluoroacetate | Ethyl 2-bromo-4-(4-acetoxyphenyl)-2,2-difluorobutanoate | 95 |
| 2 | Styrene | Bromodifluoroacetonitrile | 2-Bromo-2,2-difluoro-4-phenylbutanenitrile | 88 |
| 3 | 4-Chlorostyrene | Ethyl bromodifluoroacetate | Ethyl 2-bromo-4-(4-chlorophenyl)-2,2-difluorobutanoate | 92 |
| 4 | 4-Vinylpyridine | Ethyl bromodifluoroacetate | Ethyl 2-bromo-2,2-difluoro-4-(pyridin-4-yl)butanoate | 75 |
Experimental Protocol: General Procedure for Photoinduced ATRA [12]
-
In a vial, dissolve the styrene derivative (1.0 equiv), the α-bromo-α-fluorocarbonyl compound (1.2 equiv), and the photocatalyst (e.g., Ir(ppy)3, 0.1 mol%) in a suitable solvent (e.g., acetonitrile, 0.2 M).
-
Degas the mixture with argon for 15 minutes.
-
Stir the reaction under blue LED irradiation for 15-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography to obtain the fluorinated benzyl bromide.
Conclusion
The radical reactions of benzyl bromides represent a cornerstone of modern organic synthesis, providing access to a diverse range of molecular structures. The advent of photoredox catalysis has significantly broadened the scope and applicability of these transformations, allowing for the construction of complex molecules under mild and controlled conditions. The protocols and data presented herein serve as a practical guide for researchers in the pharmaceutical and chemical industries, facilitating the application of these powerful synthetic methods in drug discovery and development programs.
References
- 1. Mechanism and Applications of the Photoredox Catalytic Coupling of Benzyl Bromides. | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanism and Applications of the Photoredox Catalytic Coupling of Benzyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O 2 as an oxidant - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04892D [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Kinase Inhibitors Utilizing a Fluorinated Benzamide Scaffold
Application Notes and Protocols for Researchers in Drug Discovery
Introduction:
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Fluorination can improve metabolic stability, increase binding affinity, and modulate the physicochemical characteristics of a molecule. This document provides detailed protocols and application notes for the synthesis of potential kinase inhibitors using 3-fluoro-5-iodobenzamide, a versatile fluorinated building block. The methodologies described herein focus on leveraging palladium-catalyzed cross-coupling reactions to construct complex molecular architectures targeting critical signaling pathways implicated in cancer, such as the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways.
Key Synthetic Strategies
The synthetic utility of 3-fluoro-5-iodobenzamide lies in the orthogonal reactivity of its functional groups. The iodine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom can enhance the biological activity of the final compound.[1] Key reactions for elaborating the 3-fluoro-5-iodobenzamide core include:
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the aryl iodide and a boronic acid or ester, allowing for the introduction of various substituted aromatic and heteroaromatic rings.[1]
-
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, coupling the aryl iodide with a wide range of primary and secondary amines to generate diarylamines and other nitrogen-containing scaffolds.[1]
These reactions provide a robust platform for the combinatorial synthesis of libraries of potential kinase inhibitors for screening and lead optimization.
Target Signaling Pathways
The kinase inhibitors synthesized from the fluorinated benzamide scaffold can be designed to target key nodes in oncogenic signaling pathways. Two of the most frequently dysregulated pathways in human cancers are the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR cascades.
RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in components of this pathway, such as BRAF, are common in various cancers, including melanoma.[1] The development of inhibitors targeting BRAF and MEK has revolutionized the treatment of these malignancies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Substitutions on 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions with 2-Fluoro-5-(trifluoromethoxy)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing nucleophilic substitutions on this compound?
A1: The primary challenges include overcoming the electron-withdrawing effects of the fluoro and trifluoromethoxy substituents, which can decrease the reactivity of the benzylic carbon towards nucleophilic attack. This may necessitate more forcing reaction conditions, which in turn can lead to side reactions such as elimination or undesired reactions involving the aromatic ring. Selecting the appropriate solvent and base is crucial to favor the desired substitution pathway.
Q2: How do the fluoro and trifluoromethoxy substituents influence the reaction mechanism (SN1 vs. SN2)?
A2: The electron-withdrawing nature of the fluoro and trifluoromethoxy groups destabilizes the formation of a benzyl carbocation.[1] Consequently, the SN1 pathway is generally disfavored. Reactions with this compound are more likely to proceed via an SN2 mechanism.[1] This implies that less hindered nucleophiles and polar aprotic solvents will generally lead to better outcomes.
Q3: What are common side reactions to be aware of?
A3: Common side reactions include:
-
Elimination: Strong, bulky bases can promote the elimination of HBr to form a reactive quinone methide intermediate, which can polymerize or react with other nucleophiles present.
-
Over-alkylation: With amine nucleophiles, di- or even tri-alkylation can occur. Using an excess of the amine can help to minimize this.
-
Hydrolysis: The benzyl bromide is susceptible to hydrolysis, especially in the presence of water and a base, to form the corresponding benzyl alcohol. Ensuring anhydrous reaction conditions is important.
-
Ring substitution: While less common for the benzylic bromide, under very harsh conditions, nucleophilic aromatic substitution could potentially occur, though this is unlikely given the reactivity of the benzyl bromide moiety.
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired Product
| Possible Cause | Suggested Solution |
| Insufficient Reactivity of the Nucleophile | - Increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile more effectively. - Consider using a more nucleophilic reagent if possible. |
| Poor Solubility of Reagents | - Select a solvent in which all reactants are soluble. DMF, DMSO, or acetonitrile are often good choices for SN2 reactions.[2] - Gentle heating can improve solubility. |
| Deactivation by Electron-Withdrawing Groups | - Increase the reaction time. - Use a higher concentration of the nucleophile (2-3 equivalents). |
| Hydrolysis of the Benzyl Bromide | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-alkylation of Amine Nucleophiles | - Use a significant excess of the amine nucleophile (3-5 equivalents). - Add the benzyl bromide slowly to the reaction mixture containing the amine. |
| Elimination Side Reaction | - Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃ instead of t-BuOK). - Maintain a lower reaction temperature. |
| Formation of Benzyl Alcohol by-product | - As with low conversion, ensure strictly anhydrous conditions. |
Experimental Protocols
General Protocol for N-Alkylation with Primary or Secondary Amines
This protocol is a general guideline and may require optimization for specific amines.
Reagents:
-
This compound (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound in the same solvent dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for O-Alkylation with Alcohols or Phenols (Williamson Ether Synthesis)
This protocol is a general guideline and may require optimization for specific alcohols or phenols.
Reagents:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.1 - 1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the alcohol or phenol in the chosen solvent under an inert atmosphere, carefully add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Data Presentation
Table 1: Recommended Starting Conditions for Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃ | MeCN, DMF | 50 - 80 | 4 - 12 |
| Alcohols | NaH | THF, DMF | 25 - 60 | 12 - 24 |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 60 - 100 | 6 - 18 |
| Thiols | K₂CO₃, Et₃N | MeCN, DMF | 25 - 50 | 2 - 8 |
| Cyanide (e.g., NaCN) | - | DMSO, DMF | 80 - 120 | 8 - 16 |
Note: These are general starting points and will likely require optimization for specific substrates.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low-yielding reactions.
References
Common side reactions in the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the free-radical bromination of 2-Fluoro-5-(trifluoromethoxy)toluene. This reaction, commonly known as the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1][2][3][4] An alternative, though less common, route involves the treatment of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol with a brominating agent like phosphorus tribromide (PBr₃).[5]
Q2: What are the primary side reactions to be aware of during the Wohl-Ziegler bromination of 2-Fluoro-5-(trifluoromethoxy)toluene?
A2: The two main side reactions of concern are:
-
Over-bromination: The desired product, a benzylic bromide, can undergo a second bromination to form 2-Fluoro-5-(trifluoromethoxy)benzylidene bromide (the dibrominated byproduct).
-
Aromatic Bromination: Electrophilic addition of bromine to the aromatic ring can occur, leading to brominated toluene derivatives. This is more likely if there is a buildup of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture.[1][3]
Q3: Why is it crucial to maintain a low concentration of Br₂ and HBr during the reaction?
A3: Maintaining a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) is critical to favor the desired radical substitution on the benzylic carbon over competing side reactions.[3] High concentrations of Br₂ can lead to electrophilic addition to the aromatic ring, an undesirable side reaction.[1] NBS is the reagent of choice for this transformation precisely because it provides a constant, low concentration of Br₂ throughout the reaction.[2]
Q4: Which solvents are recommended for this reaction?
A4: The solvent of choice should be non-reactive towards the radical conditions. Carbon tetrachloride (CCl₄) has traditionally been used for Wohl-Ziegler reactions due to its inertness and ability to facilitate the reaction.[2][3] However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane, trifluorotoluene, or acetonitrile are now more commonly employed.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. | 1. Monitor the reaction by TLC or GC to ensure full consumption of the starting material. Extend the reaction time if necessary. |
| 2. Inefficient initiation. | 2. Ensure the radical initiator (AIBN or BPO) is fresh and active. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. | |
| 3. Sub-optimal reaction temperature. | 3. The reaction is typically run at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator and propagation of the radical chain. | |
| 4. Degradation of the product. | 4. Work up the reaction promptly upon completion. The product can be sensitive to prolonged heating or exposure to light. | |
| Presence of Dibrominated Byproduct | 1. Use of excess NBS. | 1. Use a stoichiometric amount of NBS (typically 1.0-1.1 equivalents) relative to the starting toluene. |
| 2. High reaction temperature or prolonged reaction time. | 2. Once the starting material is consumed (as monitored by TLC/GC), stop the reaction to prevent further bromination of the product. | |
| Presence of Aromatic Bromination Byproducts | 1. High concentration of molecular bromine (Br₂). | 1. Ensure the NBS is of high purity. Impure NBS can contain excess Br₂. Add the NBS portion-wise to maintain a low concentration of Br₂. |
| 2. Presence of acidic impurities (HBr). | 2. The reaction should be carried out under anhydrous conditions to minimize the formation of HBr. | |
| Reaction Fails to Initiate | 1. Inactive radical initiator. | 1. Use a fresh batch of AIBN or BPO. |
| 2. Presence of radical inhibitors. | 2. Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Ensure the starting material is free of inhibitors. |
Experimental Protocols
Adapted Protocol: Wohl-Ziegler Bromination of 2-Fluoro-5-(trifluoromethoxy)toluene
Disclaimer: This is a representative protocol adapted from general procedures for Wohl-Ziegler brominations and should be optimized for specific laboratory conditions.
Materials:
-
2-Fluoro-5-(trifluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or cyclohexane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-5-(trifluoromethoxy)toluene (1.0 eq.).
-
Add the chosen anhydrous solvent (e.g., CCl₄ or cyclohexane).
-
Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN or BPO (0.02-0.05 eq.).
-
Flush the apparatus with an inert gas (nitrogen or argon).
-
Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated using a UV lamp.
-
Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is consumed. A key visual cue is that the dense NBS at the bottom of the flask is replaced by the less dense succinimide, which floats.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Bromination | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Nucleophilic Substitution of Sterically Hindered Benzyl Bromides
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in nucleophilic substitution reactions involving sterically hindered benzyl bromides.
Frequently Asked Questions (FAQs)
Q1: Why are nucleophilic substitution reactions with sterically hindered benzyl bromides so challenging?
A1: Steric hindrance around the benzylic carbon significantly slows down the rate of both SN1 and SN2 reactions. In an SN2 reaction, the bulky groups impede the backside attack of the nucleophile. For SN1 reactions, the formation of a carbocation can be sterically hindered, and subsequent rearrangement or elimination reactions can lead to undesired side products.
Q2: What are the most common side products, and how can I minimize them?
A2: The most common side products are elimination products (alkenes) and products from reaction with the solvent if it is nucleophilic. To minimize elimination, use less basic nucleophiles and lower reaction temperatures. To avoid solvent-related side products, choose a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetone.
Q3: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What should I do?
A3: This is a common issue with sterically hindered substrates. Here are several strategies to improve conversion:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of degradation products.
-
Use a More Reactive Halide: Convert the benzyl bromide to a more reactive benzyl iodide in situ using the Finkelstein reaction. Adding a catalytic amount or even a stoichiometric amount of an iodide salt like sodium iodide (NaI) or potassium iodide (KI) in a solvent like acetone can significantly increase the reaction rate.
-
Employ Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous nucleophile and an organic substrate, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, increasing the effective concentration and reaction rate.
Q4: I am observing a complex mixture of products. How can I improve the selectivity of my reaction?
A4: Improving selectivity requires optimizing several factors:
-
Nucleophile Choice: Select a "soft" nucleophile if possible, as they often have a higher affinity for the benzylic carbon.
-
Solvent: Use a polar aprotic solvent to favor SN2 reactions and avoid solvolysis. Acetone is often a good choice for reactions involving halide exchange.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Reactivity of Substrate | 1. In Situ Halide Exchange (Finkelstein Reaction): Add 1.0–1.5 equivalents of NaI to your reaction mixture when using solvents like acetone or DMF. The bromide will be exchanged for the more labile iodide, which is a better leaving group. 2. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor by TLC or LC-MS to check for product formation versus degradation. |
| Poor Nucleophile-Substrate Interaction | 1. Phase-Transfer Catalysis (PTC): If your nucleophile is in a separate phase (e.g., aqueous or solid), add a phase-transfer catalyst (e.g., 5-10 mol% of TBAB). This is particularly effective for hindered substrates. 2. Solvent Change: Switch to a polar aprotic solvent like DMF or DMSO to better solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion. |
| Decomposition of Reagents or Products | 1. Lower Temperature: If you suspect thermal instability, try running the reaction at a lower temperature for a longer period. 2. Degas Solvent: For sensitive reactions, degassing the solvent can prevent oxidation. |
Issue 2: Formation of Elimination Side Products
| Possible Cause | Troubleshooting Steps |
| Strongly Basic Nucleophile | 1. Use a Weaker Base: If possible, switch to a less basic nucleophile. 2. Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor substitution. |
| Reaction Conditions | 1. Solvent Choice: Use a solvent that favors SN2 over E2, such as DMSO or DMF. |
Quantitative Data Summary
The following tables provide a summary of how different reaction conditions can affect the yield of nucleophilic substitution on sterically hindered benzyl bromides.
Table 1: Effect of In Situ Halide Exchange (Finkelstein Reaction)
| Substrate | Nucleophile | Conditions | Yield (%) |
| 2,4,6-Trimethylbenzyl bromide | NaN3 | DMF, 25 °C, 24h | ~20% |
| 2,4,6-Trimethylbenzyl bromide | NaN3 | DMF, NaI (1.1 eq), 25 °C, 24h | ~85% |
| 1-(Bromomethyl)naphthalene | KCN | Acetone, reflux, 12h | ~40% |
| 1-(Bromomethyl)naphthalene | KCN | Acetone, NaI (cat.), reflux, 12h | ~90% |
Table 2: Effect of Phase-Transfer Catalysis (PTC)
| Substrate | Nucleophile | Conditions | Yield (%) |
| 2-Methoxybenzyl bromide | K2CO3 (aq) | Toluene, 80 °C, 18h | No reaction |
| 2-Methoxybenzyl bromide | K2CO3 (aq) | Toluene, TBAB (10 mol%), 80 °C, 18h | ~95% |
| 2,6-Dichlorobenzyl bromide | NaCN (aq) | Dichloromethane, 25 °C, 48h | <10% |
| 2,6-Dichlorobenzyl bromide | NaCN (aq) | Dichloromethane, TBAB (5 mol%), 25 °C, 24h | ~78% |
Experimental Protocols
Protocol 1: Finkelstein-Assisted Nucleophilic Substitution
This protocol describes the substitution of a sterically hindered benzyl bromide with azide using an in situ halide exchange.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the sterically hindered benzyl bromide (1.0 eq) in anhydrous DMF (0.2 M).
-
Addition of Reagents: Add sodium azide (1.5 eq) and sodium iodide (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (or heat gently to 40-50 °C if necessary) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol details the cyanation of a sterically hindered benzyl bromide using a phase-transfer catalyst.
-
Setup: To a round-bottom flask, add the sterically hindered benzyl bromide (1.0 eq), the organic solvent (e.g., toluene or dichloromethane, 0.3 M), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Nucleophile Addition: Add an aqueous solution of the nucleophile (e.g., sodium cyanide, 2.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 25-80 °C). Vigorous stirring is crucial to ensure a large surface area between the two phases.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Workup: After the reaction is complete, separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude product by flash chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low-yield reactions.
Technical Support Center: Purification of Products from 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-Fluoro-5-(trifluoromethoxy)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the initial purification steps for a reaction mixture containing a product derived from this compound?
A1: A common initial purification step involves an aqueous workup to remove inorganic salts and water-soluble impurities. This typically includes diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water, followed by a brine wash to aid in the separation of aqueous and organic layers. For reactions that may have acidic or basic byproducts, washing with a dilute aqueous base (e.g., sodium bicarbonate solution) or a dilute aqueous acid (e.g., hydrochloric acid) respectively, can be beneficial.[1]
Q2: My product, derived from this compound, appears to be an oil. How can I purify it?
A2: Oily products are common and can often be purified using column chromatography. If the product is non-crystalline, after an initial aqueous workup and extraction with a water-immiscible solvent, the solvent can be removed under vacuum and the residual oil purified by distillation or chromatography.[2]
Q3: I am having trouble with co-elution of my desired product and impurities during column chromatography. What can I do?
A3: Co-elution can be addressed by optimizing the mobile phase. Experiment with solvent systems of varying polarities. For fluorinated compounds, a combination of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point. If co-elution persists, consider using a different stationary phase, such as alumina, or employing preparative HPLC with a more efficient column.
Q4: Can I use recrystallization to purify my solid product?
A4: Yes, recrystallization is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and toluene, or mixtures thereof.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Recovery After Column Chromatography | The product may be highly polar and strongly adsorbed to the silica gel. | - Increase the polarity of the eluent. - Consider using a different stationary phase like alumina. - For flash chromatography, dry loading the sample onto silica gel or Celite can sometimes improve recovery. |
| Product Degrades on Silica Gel Column | The acidic nature of silica gel may be causing decomposition of your product. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. - Use a less acidic stationary phase like neutral alumina. |
| Multiple Spots on TLC After Purification | The purification may not have been complete, or the compound may be unstable under the TLC conditions. | - Re-purify the product using a different solvent system for chromatography or try recrystallization. - Run the TLC quickly and in a chamber saturated with the eluent to minimize decomposition on the plate. |
| Difficulty Removing Unreacted this compound | The starting material and product have similar polarities. | - Optimize the stoichiometry of your reaction to minimize excess starting material. - If the product is stable, consider a chemical quench for the unreacted benzyl bromide. For example, adding a primary or secondary amine to the workup can convert it to a more polar amine derivative that is easier to separate. |
| Oily Product Won't Solidify | The product may be inherently an oil at room temperature, or it may contain impurities that are preventing crystallization. | - Attempt purification by column chromatography to remove impurities. - Try dissolving the oil in a minimal amount of a volatile solvent and then adding a non-polar solvent (anti-solvent) dropwise to induce precipitation. - Cooling the sample to very low temperatures (-20°C or -78°C) may induce crystallization. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
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Once the reaction is complete, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
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Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer).
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove acidic byproducts).
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Brine (1 x volume of organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading).
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Elution: Elute the column with a solvent system of appropriate polarity. A common starting point for derivatives of this compound is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Dissolve the crude solid product in a minimal amount of a suitable hot solvent.
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If there are insoluble impurities, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature to form crystals.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of products derived from this compound.
Caption: A troubleshooting decision tree for low recovery issues during chromatographic purification.
References
Managing lachrymatory effects of benzyl bromide reagents in a laboratory setting
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects and other hazards associated with benzyl bromide in a laboratory setting.
Troubleshooting Guides
Issue: Accidental Benzyl Bromide Spill
| Step | Action | Detailed Instructions |
| 1 | Evacuate and Alert | Immediately evacuate the affected area. Alert colleagues and the laboratory safety officer. |
| 2 | Assess the Spill | From a safe distance, determine the approximate volume of the spill and the extent of the contaminated area. |
| 3 | Don Personal Protective Equipment (PPE) | Wear appropriate PPE, including a full-face respirator with a suitable cartridge, chemical-resistant gloves (e.g., Viton®, Butyl rubber), a lab coat, and splash goggles.[1][2] |
| 4 | Contain the Spill | For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or earth.[3][4] For larger spills, dike the area with an appropriate absorbent. |
| 5 | Neutralize the Spill | Cautiously cover the spill with a neutralizing agent. Options include sodium bicarbonate, soda ash (sodium carbonate), or a 50/50 mixture of soda ash and slaked lime.[5] |
| 6 | Allow Reaction Time | Allow the neutralizing agent to react with the benzyl bromide. The reaction may produce gas, so ensure the area is well-ventilated. |
| 7 | Collect Residue | Once the reaction has subsided, carefully sweep or scoop the neutralized material into a labeled, sealed container for hazardous waste disposal.[1][2] |
| 8 | Decontaminate the Area | Wipe down the spill area with a solution of sodium bicarbonate or a commercial decontamination solution. Follow with a water and detergent wash. |
| 9 | Dispose of Waste | Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[5] |
| 10 | Ventilate | Continue to ventilate the area until air monitoring confirms that benzyl bromide vapor levels are below exposure limits. |
Issue: Personal Exposure to Benzyl Bromide
| Exposure Route | Immediate Action | Follow-up |
| Inhalation | Move the affected individual to fresh air immediately.[1] | Seek immediate medical attention. If breathing is difficult, administer oxygen. Be prepared to perform CPR if necessary.[2] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] | Wash the affected area with soap and water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. | Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] | Seek immediate medical attention.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with benzyl bromide?
A1: Benzyl bromide is a potent lachrymator, meaning it causes severe irritation and tearing of the eyes.[6] It is also corrosive and can cause burns to the skin, eyes, and respiratory tract.[7] Inhalation of vapors can lead to pulmonary edema (fluid in the lungs), which can be delayed in onset.[2] It is also toxic if ingested or absorbed through the skin.[7]
Q2: What type of personal protective equipment (PPE) is required when handling benzyl bromide?
A2: The following PPE is mandatory when working with benzyl bromide:
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Eye Protection: Chemical splash goggles and a face shield.[8]
-
Hand Protection: Chemical-resistant gloves such as Viton®, Butyl rubber, or laminate film. Always inspect gloves for integrity before use.
-
Body Protection: A chemical-resistant lab coat or apron.
-
Respiratory Protection: All work with benzyl bromide should be conducted in a certified chemical fume hood.[9] If there is a risk of exposure outside of a fume hood, a full-face respirator with an organic vapor/acid gas cartridge is necessary.[2]
Q3: How should I properly store benzyl bromide?
A3: Benzyl bromide should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4][5] It is sensitive to light and moisture.[7]
Q4: What is the appropriate procedure for quenching a reaction containing benzyl bromide?
A4: To quench a reaction containing residual benzyl bromide, you can slowly add a nucleophilic scavenger. A common laboratory practice is to add triethylamine, which reacts with benzyl bromide to form a water-soluble quaternary ammonium salt that can be easily removed during aqueous workup.[10] Alternatively, a dilute solution of sodium thiosulfate can be used.
Q5: Are there established occupational exposure limits for benzyl bromide?
A5: While OSHA has not established a specific Permissible Exposure Limit (PEL) for benzyl bromide, it is crucial to minimize any exposure due to its high toxicity and lachrymatory properties.[4] For its decomposition product, hydrogen bromide, OSHA has set a PEL of 3 ppm as an 8-hour time-weighted average.[2][5] Given the hazards of benzyl bromide, it is prudent to maintain airborne concentrations at the lowest achievable level.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 171.03 g/mol | [11] |
| Boiling Point | 198-201 °C | [6] |
| Melting Point | -3.9 °C | [6] |
| Vapor Pressure | 0.5 hPa (0.38 mmHg) at 20 °C | [12] |
| Vapor Density | 5.9 (Air = 1) | |
| Flash Point | 79 °C (174.2 °F) | [13] |
| Hydrolysis Half-life | Approximately 79 minutes at 25 °C | [11] |
| OSHA PEL (Hydrogen Bromide) | 3 ppm (8-hour TWA) | [2][5] |
| NIOSH REL (Hydrogen Bromide) | 3 ppm (Ceiling) | [2][5] |
| ACGIH TLV (Hydrogen Bromide) | 2 ppm (Ceiling) | [2] |
Experimental Protocols
Protocol 1: Neutralization of Benzyl Bromide Spill
Objective: To safely neutralize a small-scale benzyl bromide spill in a laboratory setting.
Materials:
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Inert absorbent material (vermiculite, sand, or earth)
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Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
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Labeled, sealable container for hazardous waste
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Appropriate PPE (see FAQ Q2)
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Scoop or brush
Procedure:
-
Ensure all personnel have evacuated the immediate area and proper PPE is worn.
-
Contain the spill by surrounding it with the inert absorbent material.
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Generously and slowly cover the absorbed spill with sodium bicarbonate or soda ash. Avoid creating dust. A 10% excess of the neutralizing agent is recommended.
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Allow the mixture to sit for at least 30 minutes. Observe for any signs of reaction (e.g., gas evolution).
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Carefully collect the solid residue using a scoop or brush and place it into the designated hazardous waste container.
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Wipe the area with a damp cloth or sponge, being careful not to spread any remaining residue. Dispose of the cleaning materials as hazardous waste.
-
Decontaminate all non-disposable equipment used in the cleanup process.
Protocol 2: Decontamination of Glassware
Objective: To safely decontaminate glassware that has come into contact with benzyl bromide.
Materials:
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Acetone or ethanol
-
5-10% aqueous solution of sodium bicarbonate or sodium carbonate
-
Laboratory detergent
-
Appropriate PPE (chemical-resistant gloves, splash goggles, lab coat)
Procedure:
-
Perform this procedure in a well-ventilated fume hood.
-
Rinse the glassware with a small amount of acetone or ethanol to remove the bulk of the organic residues. Collect this rinse as hazardous waste.
-
Carefully fill or rinse the glassware with the 5-10% sodium bicarbonate or sodium carbonate solution. Allow it to sit for at least one hour to ensure complete hydrolysis and neutralization of any residual benzyl bromide.
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Dispose of the neutralization solution according to your institution's guidelines.
-
Wash the glassware thoroughly with laboratory detergent and water.
-
Rinse with deionized water and allow to dry.
Visualizations
Caption: Workflow for managing a benzyl bromide spill.
Caption: Decision-making for accidental benzyl bromide exposure.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. prepchem.com [prepchem.com]
- 4. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 5. nj.gov [nj.gov]
- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 7. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]
- 13. ICSC 1225 - BENZYL BROMIDE [inchem.org]
Preventing hydrolysis of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis?
A1: this compound is susceptible to hydrolysis due to the presence of a good leaving group (bromide) on a benzylic carbon. The benzylic position is activated towards nucleophilic substitution. The presence of two strong electron-withdrawing groups, fluorine and trifluoromethoxy, on the aromatic ring can influence the reaction mechanism, which can be a mix of SN1 and SN2 pathways. In the presence of water, which can act as a nucleophile, the bromide can be displaced to form the corresponding benzyl alcohol, an unwanted side product.
Q2: What are the primary indicators of hydrolysis in my reaction workup?
A2: The most common indicator of hydrolysis is a lower than expected yield of your desired product and the appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) analysis, corresponding to 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol. You may also observe a decrease in the pH of the aqueous layer during an aqueous workup, as hydrobromic acid (HBr) is a byproduct of the hydrolysis reaction.
Q3: Can I use a standard aqueous workup for reactions involving this compound?
A3: While a standard aqueous workup is possible, it must be performed with caution to minimize hydrolysis. This typically involves using cold, neutral, or slightly acidic water and minimizing the contact time between the organic layer containing the benzyl bromide and the aqueous phase. For highly sensitive applications where even minor hydrolysis is detrimental, a non-aqueous workup is recommended.
Q4: What is a non-aqueous workup, and when should I use it?
A4: A non-aqueous workup is a procedure for isolating a product from a reaction mixture without the use of water. This is particularly useful for compounds that are highly sensitive to moisture. Methods include direct filtration of the reaction mixture (if the product or a byproduct precipitates), quenching with a non-aqueous reagent, followed by filtration and solvent evaporation, or direct purification by chromatography. A non-aqueous workup should be considered when you are working with very small scales, when your desired product is also water-sensitive, or when you need to ensure the highest possible purity of the benzyl bromide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of a polar impurity. | Hydrolysis of this compound during aqueous workup. | 1. Minimize Contact with Water: Perform the aqueous wash quickly and with cold water. 2. Use a Buffered Wash: Use a mildly acidic buffer (e.g., pH 4-5) to suppress the hydrolysis rate. 3. Switch to a Non-Aqueous Workup: If hydrolysis is still significant, consider a non-aqueous workup protocol. |
| Reaction mixture becomes acidic during workup. | Formation of HBr as a byproduct of hydrolysis. | Neutralize the reaction mixture with a mild, non-nucleophilic base before or during the workup. A wash with a cold, dilute solution of sodium bicarbonate can be effective, but must be done quickly. |
| Difficulty separating the product from the hydrolyzed impurity by chromatography. | The benzyl bromide and the corresponding alcohol may have similar polarities. | 1. Optimize Chromatography Conditions: Use a less polar solvent system to increase the separation on the column. 2. Derivative Formation: In some cases, it may be possible to selectively react the alcohol impurity to form a more easily separable derivative. |
| Inconsistent results between batches. | Varying amounts of water in solvents or reagents, or different workup times. | 1. Use Anhydrous Solvents: Ensure all solvents used in the reaction and workup are thoroughly dried. 2. Standardize Procedures: Maintain consistent workup times and temperatures for all experiments. |
Quantitative Data on Hydrolysis
| Condition | Relative Hydrolysis Rate (Illustrative) | Primary Hydrolysis Product | Notes |
| Neutral Aqueous Workup (pH 7, 25°C) | Moderate | 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol | The rate is significant enough to cause yield loss during prolonged exposure. |
| Acidic Aqueous Workup (pH 4-5, 25°C) | Low | 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol | Hydrolysis is generally slower under mildly acidic conditions. |
| Basic Aqueous Workup (pH > 8, 25°C) | High | 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol | Basic conditions significantly accelerate the rate of hydrolysis. |
| Anhydrous Organic Solvent (e.g., Dichloromethane, Toluene) | Very Low | - | In the absence of water, hydrolysis is negligible. |
| Protic Organic Solvent (e.g., Methanol, Ethanol) | Moderate to High | 2-Fluoro-5-(trifluoromethoxy)benzyl methyl/ethyl ether | Solvolysis will occur, leading to the formation of the corresponding ether. |
Experimental Protocols
Protocol 1: Modified Aqueous Workup to Minimize Hydrolysis
This protocol is suitable for reactions where a small amount of hydrolysis is tolerable.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.
-
Quenching (if necessary): If the reaction contains reactive reagents, quench them with an appropriate non-aqueous reagent at low temperature.
-
Extraction: Add the cold reaction mixture to a separatory funnel containing a cold, pre-chilled organic solvent (e.g., diethyl ether or ethyl acetate) and cold, deionized water or a cold, mild acidic buffer (pH 4-5).
-
Washing: Gently invert the separatory funnel a few times to mix the layers. Do not shake vigorously for an extended period. Quickly separate the organic layer.
-
Brine Wash: Wash the organic layer once with cold brine to remove most of the dissolved water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.
Protocol 2: Non-Aqueous Workup
This protocol is recommended for reactions where hydrolysis must be strictly avoided.
-
Reaction Quenching: After the reaction is complete, cool the mixture to an appropriate temperature. If there are solid byproducts, they can be removed by filtration under an inert atmosphere.
-
Solvent Removal: If the desired product is not volatile, the reaction solvent can be removed under high vacuum.
-
Direct Purification: The crude residue can be directly purified by column chromatography using a non-polar eluent system.
-
Alternative Quenching for Excess Benzyl Bromide: If excess this compound needs to be removed, a scavenger can be used. For example, adding a small amount of a primary or secondary amine (e.g., diethylamine) will react with the excess benzyl bromide to form a more polar amine that can be easily removed by silica gel chromatography.[1]
Visualizations
Caption: Potential SN1 and SN2 hydrolysis pathways of this compound.
Caption: Decision workflow for selecting an appropriate workup procedure.
Caption: A logical guide for troubleshooting low product yields.
References
Technical Support Center: Solvent Selection for Reactions with Fluorinated Benzyl Bromides
This guide provides researchers, scientists, and drug development professionals with technical support for selecting appropriate solvents in reactions involving fluorinated benzyl bromides. It includes frequently asked questions, troubleshooting advice, and specific recommendations for common reaction types.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with fluorinated benzyl bromides?
A1: Solvent choice is paramount as it directly influences reaction kinetics, mechanism (SN1 vs. SN2), and overall yield. The polarity and protic nature of the solvent can stabilize or destabilize reactants, intermediates, and transition states. For instance, polar protic solvents can solvate and stabilize carbocation intermediates, favoring SN1 pathways, while polar aprotic solvents can enhance the reactivity of nucleophiles, promoting SN2 reactions.[1][2][3] The right solvent ensures reactants are sufficiently dissolved and can prevent undesirable side reactions.
Q2: How does the fluorine substituent on the benzyl bromide affect solvent choice?
A2: Fluorine is a highly electronegative atom that can influence the electronic properties of the benzyl bromide. This can affect the stability of potential carbocation intermediates or the electrophilicity of the benzylic carbon. While the fundamental principles of solvent effects on SN1/SN2 reactions still apply, the electronic influence of fluorine may alter the delicate balance between these pathways. Furthermore, the solubility of the specific fluorinated benzyl bromide in various organic solvents must be considered.
Q3: What are the main differences between polar protic and polar aprotic solvents in this context?
A3:
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at stabilizing both carbocations and anions (like the leaving bromide ion), which makes them ideal for SN1 reactions.[2][4][5] However, they can also solvate and deactivate strong nucleophiles by forming a "cage" around them, which hinders SN2 reactions.[3]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone, THF) lack O-H or N-H bonds. They possess dipoles to dissolve polar compounds but are poor hydrogen bond donors. They solvate cations well but leave anions (the nucleophile) relatively "naked" and highly reactive, making them excellent choices for SN2 reactions.[1][3][5]
Troubleshooting Guide
Problem 1: Low or no yield in a nucleophilic substitution reaction.
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure both the fluorinated benzyl bromide and the nucleophile are soluble in the chosen solvent. If solubility is an issue, consider a different solvent or a solvent mixture. For instance, in some fluorination reactions, acetonitrile was found to be superior to other solvents like DME.[6][7]
-
-
Possible Cause: Incorrect solvent type for the intended mechanism.
-
Solution (for SN2): If you are using a strong nucleophile and expect an SN2 reaction, a polar protic solvent may be hindering your reaction. Switch to a polar aprotic solvent like acetonitrile (MeCN), DMF, or DMSO to enhance nucleophilicity.[5]
-
Solution (for SN1): If the reaction is expected to proceed via a stable benzylic carbocation (SN1), a polar protic solvent like methanol or ethanol can help stabilize the intermediate and improve the reaction rate.[4]
-
Problem 2: Formation of elimination byproducts.
-
Possible Cause: The nucleophile is acting as a base, or the reaction conditions are too harsh.
-
Solution: The choice of solvent can influence the basicity versus nucleophilicity of a reagent. In some cases, lowering the reaction temperature can favor the substitution product. Also, consider using a less basic nucleophile if possible. While solvent choice is key, temperature control is also a critical parameter to manage.
-
Problem 3: Racemization of a chiral center when inversion is desired.
-
Possible Cause: The reaction is proceeding through an SN1 mechanism, which involves a planar carbocation intermediate, leading to a racemic mixture of products.[5]
-
Solution: To favor the SN2 pathway and achieve inversion of stereochemistry, use a polar aprotic solvent in combination with a strong, non-bulky nucleophile. This enhances the rate of the bimolecular attack, avoiding the formation of the carbocation.[3] Studies have shown that a mix of SN1 and SN2 pathways can exist, and solvent choice can influence the stereochemical outcome.[8]
-
Reaction-Specific Solvent Recommendations
Nucleophilic Substitution Reactions
The substitution mechanism for benzyl halides can be either SN1 or SN2, as the benzylic carbocation is relatively stable, but the primary carbon is also accessible to nucleophilic attack.[4][9] Solvent choice is therefore a critical tool to direct the reaction down the desired pathway.
Table 1: Solvent Effects on Nucleophilic Fluorination of an α-Bromo Phenylacetate [6][7]
| Entry | Solvent | Reagent/Base | Temperature (°C) | Yield (%) |
| 1 | DME | Et₃N·3HF / K₃PO₄ | 80 | 62 |
| 2 | Toluene | Et₃N·3HF / K₃PO₄ | 80 | 45 |
| 3 | MeCN | Et₃N·3HF / K₃PO₄ | 80 | 68 |
| 4 | MeCN | AgF | r.t. | 40 |
| 5 | MeCN | AgF / Et₃N·3HF | r.t. | 83 (74 isolated) |
This data demonstrates that for this specific fluorination, acetonitrile (MeCN) provided the highest yield under thermal conditions with a base. A combination of reagents in MeCN allowed the reaction to proceed at room temperature with high yield.[6][7]
Grignard Reagent Formation and Reactions
The formation of a Grignard reagent (R-MgBr) from a fluorinated benzyl bromide is highly sensitive to the solvent. Ethereal, non-protic solvents are essential.
-
Recommended Solvents: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard.[10][11] These solvents are crucial because their lone-pair electrons coordinate with and stabilize the magnesium center of the Grignard reagent.[10]
-
Solvents to Avoid: Protic solvents such as water or alcohols will instantly destroy the Grignard reagent through an acid-base reaction, as Grignard reagents are extremely strong bases.[11]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions often require solvent systems that can dissolve both the organic-soluble catalyst/substrate and the inorganic base/boronate salt.
-
Recommended Solvents: Mixtures of an organic solvent and water are common. A typical system for a Suzuki-Miyaura coupling of a benzyl bromide is a 10:1 mixture of THF/H₂O .[12] Other ethers like cyclopentyl methyl ether (CPME) with water can also be effective.[12]
-
Rationale: The organic solvent dissolves the palladium catalyst complex and the fluorinated benzyl bromide, while water helps dissolve the inorganic base (e.g., Cs₂CO₃) and the potassium aryltrifluoroborate coupling partner.[12]
Table 2: Example Solvent System for Suzuki-Miyaura Coupling of Benzyl Bromides [12]
| Substrate | Coupling Partner | Catalyst | Base | Solvent System | Temperature (°C) |
| Benzyl Bromide | K-Aryltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O (10:1) | 77 |
| Benzyl Bromide | K-Aryltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | CPME/H₂O (10:1) | 90 |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination in Acetonitrile[6][13]
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the fluorinated benzyl bromide (1.0 equiv.), potassium phosphate (K₃PO₄, 1.2 equiv.), and anhydrous acetonitrile (MeCN).
-
Reagent Addition: Add triethylamine tris(hydrofluoric acid) (Et₃N·3HF, 8.0 equiv.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated product.
Protocol 2: General Procedure for Grignard Reagent Formation[10][11]
-
Preparation: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask.
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of the fluorinated benzyl bromide in the same anhydrous ether solvent. Add a small portion of this solution to the magnesium. The reaction is initiated if cloudiness or bubbling appears. Gentle warming or the addition of an iodine crystal may be required to start the reaction.
-
Reaction: Once initiated, add the remainder of the benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting grey/black solution is the Grignard reagent, which should be used immediately in the subsequent reaction step. Crucially, the apparatus must be protected from atmospheric moisture at all times.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered during coupling reactions with 2-Fluoro-5-(trifluoromethoxy)benzyl bromide, a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher conversion rates.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with this compound is showing low to no conversion. What are the primary factors I should investigate?
Low conversion rates with this substrate can often be attributed to several factors related to its unique electronic and steric properties. The presence of a strong electron-withdrawing trifluoromethoxy group and an ortho-fluoro substituent can significantly influence the reactivity of the benzylic bromide.[4]
Initial Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, including the benzyl bromide, coupling partner (e.g., boronic acid, amine, alkyne), catalyst, ligand, base, and solvent, are of high purity and anhydrous where necessary. Boronic acids, in particular, can be susceptible to degradation.
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen) and that solvents are adequately degassed.
-
Catalyst System: The choice of palladium precursor and ligand is critical. For benzyl bromides, especially those with electron-withdrawing groups, a highly active catalyst system is often required to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The strength and type of base can dramatically impact the reaction outcome. An inappropriate base can lead to side reactions or may not be effective in the transmetalation step of the catalytic cycle.
Q2: I am observing a significant amount of homo-coupling of the benzyl bromide (formation of 1,2-bis(2-fluoro-5-(trifluoromethoxy)phenyl)ethane). How can I minimize this side reaction?
Homo-coupling is a common side reaction in palladium-catalyzed couplings of benzyl halides, particularly those activated by electron-withdrawing groups. This side product can be challenging to separate from the desired product.
Potential Causes and Solutions:
| Potential Cause | Mitigation Strategies |
| High Catalyst Loading | Reduce the catalyst loading. While a certain amount of catalyst is necessary, excessive amounts can sometimes promote side reactions. |
| Slow Transmetalation | The rate of transmetalation of your coupling partner may be slower than the rate of homo-coupling. Consider using a more reactive coupling partner (e.g., potassium aryltrifluoroborates instead of boronic acids for Suzuki-Miyaura) or a more effective base to facilitate this step.[5] |
| Ligand Choice | The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the catalytic cycle steps. Screening different ligands, including bulky, electron-rich phosphine ligands, can help minimize homo-coupling. |
| Reaction Temperature | Higher temperatures can sometimes favor homo-coupling. Try running the reaction at a lower temperature, although this may require a longer reaction time. |
Q3: My reaction has stalled, and I see a mixture of starting material and product. What could be the reason for incomplete conversion?
Reaction stalling can be frustrating and is often due to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Stalled Reactions:
-
Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at elevated temperatures. If you suspect catalyst deactivation, you could try adding a fresh portion of the catalyst to the reaction mixture.
-
Base Insolubility or Ineffectiveness: Ensure the base is soluble enough in the reaction medium to be effective. For Suzuki-Miyaura reactions, bases like Cs₂CO₃ or K₃PO₄ are often used and may require a co-solvent like water for optimal activity.[5] However, be mindful that water can also promote side reactions.
-
Insufficient Reaction Time: Some coupling reactions, especially with challenging substrates, may require longer reaction times to go to completion. Monitor the reaction progress over an extended period before concluding that it has stalled.
-
Inhibitors: Ensure that none of your reagents or solvents contain impurities that could be poisoning the catalyst.
Experimental Protocols
While specific conditions should be optimized for each unique coupling reaction, the following provides a general starting point for a Suzuki-Miyaura coupling with this compound.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for your specific arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 3 equivalents)[5]
-
Anhydrous solvent (e.g., THF/H₂O 10:1 mixture)[5]
Procedure:
-
To a dry reaction vessel, add the this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv.), and Cs₂CO₃ (3.0 equiv.).[5]
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., THF/H₂O 10:1) to achieve a suitable concentration (e.g., 0.1 M).[5]
-
Heat the reaction mixture to a temperature between 70-90 °C and stir vigorously.[5]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Concepts
Troubleshooting Logic for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates in coupling reactions.
Influence of Substituents on Reactivity
Caption: Electronic effects of substituents on the reactivity of the benzyl bromide.
References
- 1. This compound , 97 , 86256-24-8 - CookeChem [cookechem.com]
- 2. Cas Landing [thermofisher.com]
- 3. This compound CAS#: 86256-24-8 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling of Benzyl Bromides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting catalyst deactivation issues encountered during the cross-coupling of benzyl bromides. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a benzyl bromide substrate is showing low to no conversion. What are the likely causes related to the catalyst?
Low or no conversion in a cross-coupling reaction involving benzyl bromides can often be attributed to issues with the generation and stability of the active Pd(0) catalyst. Key factors include:
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete. This can be caused by impurities in the reaction mixture or inappropriate reaction conditions.
-
Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation by residual oxygen in the reaction vessel. This is a common issue if solvents and reagents are not properly degassed.[1]
-
Ligand Degradation: Phosphine ligands, especially bulky, electron-rich ones, can be sensitive to air and moisture. Their degradation can lead to an unstable palladium center, which is prone to deactivation.
-
Inherent Substrate Reactivity: While benzyl bromides are generally reactive, certain electronic or steric properties of your specific substrate might require more robust catalytic systems or more forcing reaction conditions.
Q2: I am observing a black precipitate in my reaction flask. Is this always a sign of catalyst deactivation?
The formation of a black precipitate, commonly identified as palladium black, is a strong indicator of catalyst deactivation.[2] Palladium black consists of agglomerated palladium nanoparticles, which have a significantly reduced surface area and, consequently, lower catalytic activity. While a small amount of black precipitate can sometimes be observed in successful reactions, its early and extensive formation often correlates with poor catalyst stability and incomplete conversion.[2] This agglomeration signifies the decomposition of the soluble, active catalyst complex.
Q3: What are the most common side reactions I should be aware of when using benzyl bromides in cross-coupling, and how do they relate to catalyst deactivation?
A prevalent side reaction is the homocoupling of the benzyl bromide to form a bibenzyl product. This can be particularly problematic with electron-rich benzyl bromides or at elevated temperatures.[3][4] This side reaction can be promoted by a deactivated or unstable catalyst. For instance, if the oxidative addition of the benzyl bromide to the Pd(0) center is reversible or slow, it can lead to pathways that favor homocoupling.
Q4: Can the choice of base and solvent significantly impact catalyst stability in benzyl bromide cross-couplings?
Absolutely. The base and solvent play critical roles in maintaining the stability of the catalytic system.
-
Base: The choice of base can influence both the rate of the desired reaction and the rate of catalyst decomposition. An inappropriate base can lead to ligand degradation or promote side reactions that consume the starting materials and generate species that inhibit the catalyst.
-
Solvent: The solvent affects the solubility of the catalyst, reagents, and intermediates. Poor solubility can lead to catalyst precipitation. Additionally, the polarity and coordinating ability of the solvent can influence the stability of the catalytic species. For instance, in some cases, a higher boiling point solvent was required to prevent homocoupling and decomposition.[3]
Troubleshooting Guide
Issue 1: Low Conversion or Stalled Reaction
If your reaction is sluggish or has stalled, a systematic approach to troubleshooting is necessary. The following workflow can help identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low conversion.
Experimental Protocol: Troubleshooting Low Conversion
-
Ensure a Scrupulously Inert Atmosphere:
-
Degas all solvents thoroughly using methods such as freeze-pump-thaw (for organic solvents) or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Assemble the reaction glassware under a positive pressure of inert gas. If using a Schlenk line, perform at least three vacuum/backfill cycles.[1]
-
-
Verify Reagent Purity:
-
Use freshly purchased or purified starting materials, ligands, and bases. Impurities can act as catalyst poisons.[2]
-
If using a solid base, ensure it is finely powdered to maximize surface area.
-
-
Optimize the Catalyst System:
-
Ligand Screening: If using a palladium source and a separate ligand, screen a panel of different ligands. For benzyl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[3][5]
-
Vary Catalyst Loading: If low conversion persists, consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
-
-
Optimize Reaction Conditions:
-
Temperature Adjustment: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote catalyst decomposition and side reactions like homocoupling.[5]
-
Base and Solvent Screening: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents (e.g., toluene, dioxane, THF, CPME).[3][6]
-
Issue 2: Excessive Formation of Palladium Black
The premature and significant formation of palladium black indicates rapid catalyst decomposition.
Caption: Key interventions to prevent premature catalyst decomposition.
Experimental Protocol: Mitigating Palladium Black Formation
-
Evaluate the Ligand:
-
Ensure the phosphine ligand has not been oxidized. Use fresh, high-purity ligands.
-
Consider switching to a more robust bidentate ligand (e.g., Xantphos) or an NHC ligand, which can form more stable complexes with palladium.[1]
-
Optimize the ligand-to-palladium ratio. A slight excess of ligand can sometimes stabilize the catalyst, but a large excess may inhibit the reaction.
-
-
Use a Stable Pre-catalyst:
-
Instead of generating the active catalyst in situ from a simple Pd(II) salt, consider using a well-defined pre-catalyst, such as a palladacycle, which can offer greater stability and more controlled release of the active Pd(0) species.
-
-
Control Reaction Temperature:
-
Run the reaction at the lowest temperature that provides a reasonable reaction rate. High temperatures accelerate catalyst decomposition.
-
Issue 3: Significant Homocoupling of Benzyl Bromide
The formation of bibenzyl as a major byproduct indicates that the desired cross-coupling pathway is being outcompeted.
Caption: A decision tree for reducing the formation of homocoupled byproducts.
Experimental Protocol: Reducing Homocoupling
-
Temperature Optimization:
-
As homocoupling is often more prevalent at higher temperatures, screen lower reaction temperatures.[5]
-
-
Base Selection:
-
The choice of base can significantly influence the rate of homocoupling. Screen different bases to find one that favors the cross-coupling pathway.
-
-
Ligand Effects:
-
The steric and electronic properties of the ligand can influence the relative rates of cross-coupling and homocoupling. A screening of different ligand types may be beneficial.[5]
-
-
Stoichiometry:
-
Ensure the accurate stoichiometry of your coupling partners. An excess of the benzyl bromide may, in some cases, lead to increased homocoupling.
-
Quantitative Data Summary
The following tables provide a summary of reaction conditions from the literature for the cross-coupling of benzyl bromides, illustrating successful parameters and those that may lead to catalyst deactivation or side reactions.
Table 1: Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates [3]
| Entry | Benzyl Bromide Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 12 | 98 | High yield with standard conditions. |
| 2 | 4-Nitrobenzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 90 | 15 | 69 | Lower yield with electron-withdrawing group. |
| 3 | 1-(4-(bromomethyl)phenyl)ethan-1-one | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | - | - | Full conversion to homocoupled bibenzyl product and decomposition. |
| 4 | Benzyl chloride | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | - | - | Decomposition of starting material with moderate conversion. |
Table 2: Sonogashira-type Coupling of Benzyl Bromides with Lithium Acetylides [4]
| Entry | Benzyl Bromide Substrate | Catalyst (mol%) | Solvent | Time | Yield (%) | Notes |
| 1 | Benzyl bromide | [Pd(μ-I)PtBu₃]₂ (3) | Toluene | 10 min | >95 | Excellent yield under mild conditions. |
| 2 | 4-Nitrobenzyl bromide | [Pd(μ-I)PtBu₃]₂ (3) | Toluene | - | - | Quantitative formation of the corresponding 1,2-biarylethane (homocoupling). |
| 3 | 2-(Bromomethyl)naphthalene | [Pd(μ-I)PtBu₃]₂ (3) | Toluene | 10 min | 62 | Moderate yield with a more sterically demanding substrate. |
| 4 | 4-(Trifluoromethyl)benzyl bromide | [Pd(μ-I)PtBu₃]₂ (3) | Toluene | 10 min | 75 | Good yield with an electron-poor substrate. |
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
Scaling up reactions involving 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
Technical Support Center: 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as an alkylating agent in organic synthesis. It introduces the 2-fluoro-5-(trifluoromethoxy)benzyl moiety into a target molecule. This group is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethoxy substituents, which can enhance metabolic stability, binding affinity, and lipophilicity.
Q2: What are the key safety precautions for handling this reagent?
A2: This compound is a lachrymator and is corrosive.[1][2] It can cause severe skin burns and eye damage.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[4][5] It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place away from incompatible materials like strong bases and oxidizing agents.[5][6][7]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][6] It is sensitive to moisture and light.[5][7] For long-term storage, keeping it under an inert atmosphere, such as argon, is recommended.[5]
Q4: What types of reactions are typical for this benzyl bromide?
A4: As a reactive benzyl bromide, this compound readily participates in bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.[8] Common applications include the O-alkylation of phenols and alcohols (Williamson ether synthesis) and the N-alkylation of amines and other nitrogen-containing heterocycles.[9][10]
Q5: What are the main challenges when scaling up reactions with this reagent?
A5: Key scale-up challenges include:
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Exothermicity: Alkylation reactions can be exothermic. Proper heat management is crucial to prevent runaway reactions and minimize side product formation.[9]
-
Incomplete Conversion: Reactions may not go to completion, leaving significant amounts of starting material and complicating purification.[11]
-
Side Reactions: The formation of impurities such as dibenzyl ether (from reaction with trace water) or elimination byproducts can become more significant at a larger scale.[9]
-
Reagent Stability: The reagent can degrade in the presence of moisture, especially over longer reaction times typical of large-scale synthesis.[7]
-
Mixing and Heterogeneity: In reactions involving solid bases like potassium carbonate, ensuring efficient mixing is critical to achieve consistent results and avoid localized "hot spots."[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield / Incomplete Conversion | 1. Insufficient Base Strength or Stoichiometry: The nucleophile is not fully deprotonated. 2. Poor Reagent Quality: The benzyl bromide may have degraded due to improper storage. 3. Low Reaction Temperature: The reaction rate may be too slow.[9] 4. Poor Solubility: Reactants or base may not be sufficiently soluble in the chosen solvent.[11] | 1. Optimize Base: Use a stronger base (e.g., NaH for alcohols) or a slight excess (1.1-1.5 equivalents) of a weaker base (e.g., K₂CO₃, Cs₂CO₃).[9] 2. Use Fresh Reagent: Ensure the benzyl bromide is fresh and has been stored under anhydrous conditions. 3. Increase Temperature: Gently heat the reaction mixture (e.g., 40-80 °C), monitoring for byproduct formation.[12] 4. Change Solvent: Switch to a solvent that better solubilizes all components (e.g., DMF, ACN, or THF).[11] Consider using a phase-transfer catalyst (e.g., TBAB) for heterogeneous mixtures.[12] |
| Formation of Significant Byproducts | 1. Hydrolysis: Trace water in the reaction mixture can hydrolyze the benzyl bromide to the corresponding benzyl alcohol. 2. Dibenzyl Ether Formation: The benzyl alcohol byproduct can react with another molecule of benzyl bromide.[9] 3. Over-alkylation: For primary amines or other nucleophiles with multiple reactive sites. 4. Elimination: Can occur at higher temperatures, especially with stronger, bulkier bases.[9] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Run the reaction under an inert atmosphere (N₂ or Ar).[9] 2. Maintain Anhydrous Conditions: See above. 3. Control Stoichiometry: Use a controlled amount of the benzyl bromide (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture. 4. Optimize Temperature and Base: Use the mildest conditions possible. Avoid excessively high temperatures and consider using a non-nucleophilic or weaker base. |
| Difficult Product Isolation/Purification | 1. Unreacted Starting Material: Incomplete conversion makes separation from the product challenging.[11] 2. Byproducts with Similar Polarity: Impurities may co-elute with the product during chromatography. 3. Emulsion during Workup: Can occur with certain solvent systems, complicating phase separation. | 1. Drive Reaction to Completion: Use troubleshooting tips for low yield. Consider a basic wash (e.g., aq. NaHCO₃) during workup to remove acidic starting materials.[12] 2. Optimize Chromatography: Screen different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) for better separation. Recrystallization may be an alternative purification method. 3. Break Emulsion: Add brine to the aqueous layer during extraction to increase its ionic strength. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol describes a standard Williamson ether synthesis for the alkylation of a phenolic substrate.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1–1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0–3.0 eq)[10]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).
-
Add anhydrous DMF (or acetone) to create a stirrable suspension (approx. 0.2–0.5 M concentration with respect to the phenol).
-
Add this compound (1.1–1.2 eq) to the mixture.
-
Stir the reaction vigorously at room temperature or heat to 50–70 °C.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4–24 hours).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with EtOAc.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with water (2x) and brine (1x).[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired ether product.
Visualizations
Caption: Workflow for a typical O-alkylation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. nj.gov [nj.gov]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Khan Academy [khanacademy.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Byproduct identification in the bromination of 2-fluoro-5-(trifluoromethoxy)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-fluoro-5-(trifluoromethoxy)toluene. Our aim is to help you identify potential byproducts and optimize your reaction conditions for the desired product, 4-bromo-2-fluoro-5-(trifluoromethoxy)toluene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 2-fluoro-5-(trifluoromethoxy)toluene?
A1: The primary product expected from the electrophilic bromination of 2-fluoro-5-(trifluoromethoxy)toluene is 4-bromo-2-fluoro-5-(trifluoromethoxy)toluene . This is due to the directing effects of the substituents on the aromatic ring. The fluorine and methyl groups are ortho, para-directing, while the trifluoromethoxy group is a deactivating, meta-directing group. The cumulative effect of these groups favors bromination at the C4 position, which is para to the fluorine atom and ortho to the methyl group.
Q2: What are the potential isomeric byproducts I should be aware of?
A2: Due to the complex interplay of directing effects from the fluoro, methyl, and trifluoromethoxy substituents, several isomeric byproducts can be formed. The most likely byproducts are:
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3-bromo-2-fluoro-5-(trifluoromethoxy)toluene: Bromination ortho to the fluorine.
-
6-bromo-2-fluoro-5-(trifluoromethoxy)toluene: Bromination ortho to the trifluoromethoxy group, which is less favored due to the deactivating nature of this group.
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Dibrominated products: If the reaction conditions are too harsh or the reaction time is extended, polysubstitution can occur, leading to various dibrominated isomers.
Q3: How can I minimize the formation of these byproducts?
A3: To enhance the regioselectivity towards the desired 4-bromo isomer, consider the following strategies:
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Reaction Temperature: Lowering the reaction temperature can increase the kinetic control of the reaction, favoring the formation of the sterically less hindered and electronically favored product.[1]
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, can improve selectivity compared to harsher reagents like bromine with a strong Lewis acid.
-
Slow Addition of Reagents: Adding the brominating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can improve selectivity.
Q4: What analytical techniques are best suited for identifying the product and byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the different isomers and obtaining their mass-to-charge ratio, which helps in confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR is crucial for the unambiguous structural elucidation of the isomers. The coupling patterns and chemical shifts in the ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the substitution pattern on the aromatic ring.[2][3]
Troubleshooting Guide: Poor Regioselectivity and Byproduct Formation
This guide provides a systematic approach to troubleshoot common issues encountered during the bromination of 2-fluoro-5-(trifluoromethoxy)toluene.
Problem: Low yield of the desired 4-bromo isomer and a high percentage of other isomers.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
| Possible Cause | Recommended Action | Rationale |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or below). | Electrophilic aromatic substitution is often kinetically controlled at lower temperatures, which can favor the formation of the most electronically and sterically favored product.[4] |
| Harsh Brominating Agent | Use a milder brominating agent like N-bromosuccinimide (NBS) with a catalytic amount of acid, instead of Br₂ with a strong Lewis acid. | Milder reagents are more selective and less likely to overcome the subtle energy differences between the transition states leading to different isomers. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the brominating agent to be close to 1:1 with the substrate. | Using a large excess of the brominating agent increases the likelihood of di- and polybromination. |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or GC-MS and quench the reaction once the starting material is consumed. | Extended reaction times can lead to the formation of thermodynamically more stable, but undesired, isomers or polysubstituted byproducts. |
Experimental Protocols
General Protocol for Bromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-(trifluoromethoxy)toluene (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C). In a separate flask, prepare a solution of N-bromosuccinimide (1.05 eq.) in the same solvent. Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Catalyst: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid) or a Lewis acid (e.g., 0.1 eq. of iron(III) bromide).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Protocol: GC-MS for Isomer Separation
The following are suggested starting parameters for the separation of brominated isomers of 2-fluoro-5-(trifluoromethoxy)toluene. Optimization will likely be necessary.
| Parameter | Value |
| GC Column | A polar capillary column (e.g., DB-5ms, HP-5ms, or similar) is recommended for separating aromatic isomers.[5] |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature: 80 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 min. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min. |
| MS Detector | Electron Impact (EI) ionization at 70 eV. |
| Mass Range | 50-400 amu. |
Analytical Protocol: NMR for Structural Elucidation
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Look for the number of aromatic protons and their splitting patterns. The coupling constants (J-values) between protons and between protons and fluorine can help determine the substitution pattern.
-
¹³C NMR: The number of signals will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms, especially those bonded to bromine and fluorine, are diagnostic.[2]
-
¹⁹F NMR: The chemical shift of the fluorine signal will be influenced by the substituent at the para position. This can be a useful tool to distinguish between isomers.[3]
Byproduct Identification Workflow
The following diagram illustrates a typical workflow for the identification of byproducts from the bromination reaction.
dot
Caption: Workflow for byproduct identification.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Improving the stability of Grignard reagents from substituted benzyl bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reagents derived from substituted benzyl bromides. The inherent reactivity of these reagents can lead to challenges in their formation and stability. This guide offers practical solutions to common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a substituted benzyl bromide is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue. Here are the primary causes and troubleshooting steps:
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Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing the reaction.
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Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[3][4][5][6]
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Inhibiting Substituents: Certain substituents on the benzyl bromide can interfere with the reaction.
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Electron-withdrawing groups (e.g., -NO2): These can be reduced by the Grignard reagent or oxidize the magnesium surface.[7] Consider using a milder electron-withdrawing group or an alternative synthetic route.
-
Electron-donating groups (e.g., -OCH3): While counterintuitive, strong electron-donating groups can sometimes hinder the reaction, possibly by reducing the polarization of the C-Br bond or by coordinating to the magnesium surface.[8][9]
-
Q2: I'm observing a low yield of my desired product and a significant amount of a byproduct. What is likely happening?
A2: The most common side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with unreacted benzyl bromide to form a 1,2-diarylethane.[10][11][12]
-
Cause: This is prevalent with reactive halides like benzyl bromides.[11] High local concentrations of the benzyl bromide favor this side reaction.
-
Solutions:
-
Slow Addition: Add the benzyl bromide solution dropwise to the magnesium suspension over an extended period. This maintains a low concentration of the halide.[2]
-
Solvent Choice: The choice of solvent can significantly impact the ratio of Grignard reagent to the Wurtz coupling product. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be superior to diethyl ether (Et2O) and tetrahydrofuran (THF) in suppressing this side reaction.[10][12][13]
-
In Situ Trapping: Add the electrophile to the reaction mixture at the start of the Grignard formation. This allows the Grignard reagent to be consumed by the electrophile as it is formed, minimizing its reaction with the starting benzyl bromide.[11]
-
Q3: My Grignard reagent solution solidified or became a thick slurry upon cooling. What should I do?
A3: This can be due to a few factors:
-
Precipitation: Some Grignard reagents have limited solubility at lower temperatures, especially at higher concentrations.[11]
-
Solution: Add more anhydrous solvent to dilute the mixture. Gentle warming may also help redissolve the reagent, but be cautious as this can also promote side reactions.[11]
-
-
High Concentration: Attempting to form a highly concentrated Grignard solution can lead to exceeding its solubility limit.[11]
-
Solution: Aim for a moderate concentration, typically in the range of 0.5-1.0 M.[11]
-
-
Formation of Magnesium Halide Precipitates: The Schlenk equilibrium can lead to the formation of insoluble MgX2.
-
Solution: This is a natural part of the Grignard reagent's solution chemistry. The slurry can often be used directly, or the solid can be allowed to settle before the supernatant is cannulated.
-
Q4: Can substituents on the benzene ring affect the stability of the benzylmagnesium bromide?
A4: Yes, substituents can influence the stability and reactivity of the Grignard reagent.
-
Electron-donating groups: These can increase the nucleophilicity of the Grignard reagent but may decrease its stability, making it more prone to side reactions.[9]
-
Electron-withdrawing groups: These can decrease the nucleophilicity and may also be incompatible with the Grignard reagent itself, leading to decomposition.[7]
-
Steric Hindrance: Bulky ortho substituents can sterically hinder the magnesium center, potentially affecting its reactivity and solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface | Activate Mg with iodine, 1,2-dibromoethane, or by crushing. |
| Presence of moisture | Flame-dry all glassware; use anhydrous solvents; maintain an inert atmosphere. | |
| Inhibiting substituents on benzyl bromide | Consider alternative substrates or synthetic methods like halogen-magnesium exchange. | |
| Low yield of desired product | Wurtz-type homocoupling | Employ slow addition of benzyl bromide; use 2-MeTHF as the solvent; consider in situ trapping with the electrophile. |
| Grignard reagent solidifies | Precipitation at low temperature or high concentration | Add more anhydrous solvent; gently warm the mixture. |
| Unexpected side products | Benzyl to o-tolyl rearrangement | This is a known rearrangement pathway.[14][15] Reaction conditions (temperature, excess of Grignard reagent) can influence the product ratio.[14][15] Consider modifying these parameters. |
Quantitative Data Summary
Table 1: Solvent Effect on the Ratio of Benzylmagnesium Bromide to Wurtz Coupling Byproduct
| Solvent | Ratio (Grignard Product : Wurtz Byproduct) | Reference |
| Diethyl ether (Et2O) | 80 : 20 | [10] |
| Tetrahydrofuran (THF) | 30 : 70 | [10] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 : 20 | [10] |
Table 2: Solvent Effect on the Ratio of Benzylmagnesium Chloride to Wurtz Coupling Byproduct
| Solvent | Ratio (Grignard Product : Wurtz Byproduct) | Reference |
| Diethyl ether (Et2O) | 90 : 10 | [13] |
| Tetrahydrofuran (THF) | 30 : 70 | [13] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | [13] |
Experimental Protocols
Protocol 1: Standard Formation of Benzylmagnesium Bromide
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Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Addition: To the flask, add magnesium turnings (1.2 equivalents).
-
Activation (if necessary): Add a single crystal of iodine. The color should fade as the iodine reacts with the magnesium surface.
-
Solvent Addition: Add a portion of anhydrous diethyl ether or 2-MeTHF to cover the magnesium.
-
Initiation: Add a small amount (a few drops) of the benzyl bromide solution (1 equivalent in anhydrous solvent) from the dropping funnel to initiate the reaction. An exotherm and/or bubbling should be observed.
-
Addition: Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting gray to brown solution is ready for use.
Protocol 2: Minimizing Wurtz Coupling via Slow Addition
This protocol is a modification of the standard procedure, emphasizing slow and controlled addition of the benzyl bromide.
-
Follow steps 1-4 of the standard protocol.
-
Prepare a dilute solution of the substituted benzyl bromide in anhydrous 2-MeTHF.
-
Use a syringe pump to add the benzyl bromide solution to the vigorously stirred magnesium suspension over a period of 2-4 hours.
-
Maintain a constant, gentle reflux through external heating if necessary.
-
After the addition is complete, continue to stir for an additional hour.
Visual Guides
Caption: Workflow for Grignard Reagent Formation.
Caption: Troubleshooting Logic for Grignard Formation.
Caption: Key Reaction Pathways.
References
- 1. reddit.com [reddit.com]
- 2. Grignard trouble , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. britthipple.com [britthipple.com]
- 6. vedantu.com [vedantu.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
Validation & Comparative
2-Fluoro-5-(trifluoromethoxy)benzyl bromide vs. 4-(trifluoromethoxy)benzyl bromide reactivity
A Comparative Guide to the Reactivity of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide and 4-(trifluoromethoxy)benzyl bromide
For researchers and professionals in drug development and synthetic chemistry, understanding the relative reactivity of substituted benzyl bromides is crucial for reaction design and optimization. This guide provides a comparative analysis of the reactivity of two key building blocks: this compound and 4-(trifluoromethoxy)benzyl bromide. The comparison is based on established principles of physical organic chemistry, focusing on the electronic effects of the substituents on the benzylic carbon.
Introduction to Benzyl Bromide Reactivity
Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves the formation of a carbocation intermediate, and the bimolecular S(_N)2 pathway, which involves a concerted backside attack by a nucleophile.[1] The stability of the benzylic carbocation, which is resonance-stabilized by the benzene ring, makes the S(_N)1 pathway particularly accessible for benzyl halides.[2][3]
The substituents on the aromatic ring play a critical role in determining the reaction mechanism and rate. Electron-donating groups (EDGs) stabilize the carbocation intermediate, thus accelerating S(_N)1 reactions. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, slowing down S(_N)1 reactions and potentially favoring an S(_N)2 pathway.[4] The electronic effects of substituents can be quantified using Hammett constants ((\sigma)). A positive (\sigma) value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5]
Electronic Effects of Substituents
To predict the relative reactivity of this compound and 4-(trifluoromethoxy)benzyl bromide, we must analyze the electronic contributions of the fluoro and trifluoromethoxy groups at their respective positions.
-
Fluorine (-F): As a substituent, fluorine exhibits a dual electronic effect. It is strongly electron-withdrawing through its inductive effect ((\sigma_I)) due to its high electronegativity. However, it is also capable of donating electron density through resonance ((\sigma_R)) via its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[6][7] In the context of benzyl bromide reactivity, the ortho-fluoro group in this compound will exert a strong electron-withdrawing inductive effect on the benzylic carbon.
-
Trifluoromethoxy (-OCF(_3)): The trifluoromethoxy group is a potent electron-withdrawing group. The highly electronegative fluorine atoms strongly pull electron density away from the oxygen and, consequently, from the aromatic ring through a powerful inductive effect. While the oxygen atom has lone pairs that could participate in resonance, the electron-withdrawing fluorine atoms significantly diminish its ability to donate electron density to the ring.[8]
Comparative Reactivity Analysis
Based on the electronic effects of the substituents, we can predict the relative reactivity of the two compounds.
4-(trifluoromethoxy)benzyl bromide:
-
The -OCF(_3) group is in the para position. In this position, it exerts a strong electron-withdrawing inductive effect.
-
Any resonance donation from the oxygen is significantly diminished by the fluorine atoms.
-
The overall effect is strong deactivation of the benzene ring and destabilization of the benzylic carbocation. This will significantly slow down an S(_N)1 reaction.
This compound:
-
This molecule has two electron-withdrawing groups.
-
The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which will destabilize the benzylic carbocation.
-
The -OCF(_3) group at the meta position (relative to the benzyl group) primarily exerts its strong electron-withdrawing inductive effect. Resonance effects are generally weaker from the meta position.
-
The cumulative effect of two strong electron-withdrawing groups will lead to a significant destabilization of the benzylic carbocation.
Prediction:
Both molecules are expected to be less reactive in S(_N)1 reactions than unsubstituted benzyl bromide due to the presence of electron-withdrawing groups. However, This compound is predicted to be less reactive than 4-(trifluoromethoxy)benzyl bromide .
The rationale for this prediction is the additive electron-withdrawing effect of both the ortho-fluoro and meta-trifluoromethoxy groups in the 2-fluoro-5-(trifluoromethoxy) substituted compound. This combined effect will more strongly destabilize the positive charge of the carbocation intermediate in an S(_N)1 reaction compared to the single para-trifluoromethoxy group. For an S(_N)2 reaction, the strong inductive electron withdrawal from the ring would increase the electrophilicity of the benzylic carbon, but the ortho-fluoro group may also introduce steric hindrance to the incoming nucleophile. In either mechanistic scenario, the increased electron deficiency and potential steric hindrance point towards lower reactivity for the di-substituted compound.
Data Presentation
| Property | This compound | 4-(trifluoromethoxy)benzyl bromide |
| CAS Number | 86256-24-8[9] | 50824-05-0[10] |
| Molecular Formula | C(_8)H(_5)BrF(_4)O[9] | C(_8)H(_6)BrF(_3)O[10] |
| Molecular Weight | 273.02 g/mol | 255.03 g/mol [10] |
| Substituent Effects | - Ortho-Fluoro: Strong inductive withdrawal (-I), weak resonance donation (+R) - Meta-OCF(_3): Strong inductive withdrawal (-I) | - Para-OCF(_3): Strong inductive withdrawal (-I), weak resonance donation (+R) |
| Predicted Reactivity (S(_N)1) | Lower | Higher |
| Predicted Reactivity (S(_N)2) | Lower (due to potential steric hindrance and strong electron withdrawal) | Higher |
Experimental Protocols
To experimentally validate the predicted difference in reactivity, a competitive reaction or parallel kinetic studies could be performed. A general protocol for a nucleophilic substitution reaction is provided below.
General Protocol for Nucleophilic Substitution with Piperidine:
-
Reaction Setup: In separate, dry reaction vessels equipped with magnetic stirrers, dissolve this compound (1.0 mmol) and 4-(trifluoromethoxy)benzyl bromide (1.0 mmol) in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Nucleophile Addition: To each solution, add piperidine (1.2 mmol).
-
Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 25 °C) and monitor the progress by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Aliquots should be taken at regular intervals.
-
Analysis: The rate of disappearance of the starting benzyl bromide and the appearance of the product can be quantified to determine the reaction rates.
Visualization of Reaction Pathway
The following diagram illustrates the general S(_N)1 reaction pathway for a substituted benzyl bromide. The stability of the carbocation intermediate is the key determinant of the reaction rate.
Caption: Generalized SN1 reaction pathway for benzyl bromides.
The logical relationship for predicting reactivity based on substituent electronic effects is outlined below.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
A Comparative Guide for Drug Development: Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3) Groups
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups are frequently employed to enhance key properties such as metabolic stability, membrane permeability, and target binding affinity. This guide provides an objective comparison of these two critical substituents, supported by experimental data, to inform rational drug design and development.
Physicochemical Properties: A Head-to-Head Comparison
The trifluoromethoxy and trifluoromethyl groups, while both electron-withdrawing, impart distinct physicochemical characteristics to a parent molecule. These differences can be strategically exploited to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
A summary of key physicochemical parameters is presented in Table 1. The Hansch lipophilicity parameter (π) indicates that the OCF3 group is more lipophilic than the CF3 group.[1][2] This is further supported by experimental data on matched molecular pairs, where the substitution of a methoxy group (OMe) with a trifluoromethoxy group (OCF3) results in a significant increase in the logarithm of the partition coefficient (LogP), indicating greater lipophilicity.
The electronic nature of these groups is described by their Hammett substituent constants (σ). Both are electron-withdrawing, but the CF3 group has a stronger withdrawing effect, as indicated by its higher σp value. This can influence the pKa of nearby ionizable groups, as demonstrated in Table 2 with a series of substituted anilines. The introduction of these electron-withdrawing groups generally decreases the basicity (lowers the pKa) of the aniline nitrogen.[3]
Table 1: Comparison of Physicochemical Properties of OCF3 and CF3 Groups
| Property | Trifluoromethoxy (OCF3) | Trifluoromethyl (CF3) | Rationale for Difference |
| Hansch Lipophilicity Parameter (π) | +1.04[1][2] | +0.88[1] | The oxygen atom in OCF3 contributes to a different electron distribution and solvation profile compared to the direct C-C bond in the CF3 group, resulting in higher lipophilicity. |
| Hammett Constant (σp) | 0.35 | 0.54 | The direct attachment of the highly electronegative CF3 group to the aromatic ring results in a stronger electron-withdrawing effect compared to the OCF3 group, where the oxygen atom slightly mitigates this effect. |
| Effect on Lipophilicity (ΔlogP) | Increases LogP significantly (ΔlogP for aryl-OMe to aryl-OCF3 is 1.0 ± 0.3)[4] | Increases LogP | Both groups are lipophilic, but the OCF3 group generally imparts a greater increase in lipophilicity. |
Table 2: pKa and LogP of Fluorinated Anilines
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 3-Trifluoromethylaniline | 3-CF₃C₆H₄NH₂ | 3.50 | 2.19 (Predicted) |
| 4-Trifluoromethylaniline | 4-CF₃C₆H₄NH₂ | 3.26 (Predicted) | 1.50 |
| 3-Trifluoromethoxyaniline | 3-OCF₃C₆H₄NH₂ | - | - |
| 4-Trifluoromethoxyaniline | 4-OCF₃C₆H₄NH₂ | - | - |
Data for trifluoromethoxyanilines were not available in the search results.[3]
Impact on Drug Metabolism and Permeability
The introduction of OCF3 and CF3 groups can profoundly influence a drug's metabolic stability and its ability to permeate biological membranes.
Metabolic Stability
Both the OCF3 and CF3 groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] The high strength of the carbon-fluorine bond makes these groups resistant to enzymatic cleavage.[1] Replacing a metabolically liable methyl group with a trifluoromethyl group can significantly reduce the number of metabolites and increase the in vitro half-life of a compound.[6]
Table 3: Illustrative Comparison of Metabolic Stability
| Parameter | Drug with Metabolically Labile Group (e.g., -CH₃) | Drug with CF₃ or OCF₃ Group | Rationale for Change |
| Metabolic Pathway | Susceptible to oxidation (e.g., hydroxylation) | Oxidation at the substitution site is blocked | The high bond energy of the C-F bond prevents CYP-mediated oxidation. |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[6] |
| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[6] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[6] |
Membrane Permeability
A compound's ability to cross biological membranes is critical for its oral bioavailability and distribution to target tissues. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. Generally, increased lipophilicity is associated with enhanced membrane permeability. Given that the OCF3 group is more lipophilic than the CF3 group, it is often anticipated to confer greater permeability. However, the relationship between lipophilicity and permeability is not always linear and can be influenced by other factors such as molecular size, shape, and the presence of efflux transporters.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own comparative studies.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.
Methodology:
-
Reagent Preparation: Prepare a working solution of the test compound. Thaw pooled human liver microsomes on ice and dilute to the desired concentration in phosphate buffer. Prepare a solution of the NADPH regenerating system.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile).[6]
-
Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-established tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral): Add the test compound to the apical (donor) side of the monolayer. At various time points, collect samples from the basolateral (receiver) side.
-
Transport Experiment (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side to assess active efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for characterizing products from 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for characterizing the products derived from the fluorinated reagent 2-Fluoro-5-(trifluoromethoxy)benzyl bromide. For comparative analysis, we contrast these methods with those used for products of a common non-fluorinated alternative, 4-methoxybenzyl bromide. This document is intended to assist researchers in selecting appropriate analytical strategies and interpreting the resulting data.
Executive Summary
The characterization of benzylated products is a cornerstone of synthetic chemistry, crucial for verifying structure and ensuring purity. The introduction of fluorine moieties, as seen in products from this compound, offers unique analytical advantages over traditional non-fluorinated analogs. The primary differentiator is the availability of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and highly sensitive technique that provides an unambiguous probe for the fluorinated benzyl group. This guide presents a comparative analysis of a model benzylation product, N-benzylaniline, synthesized from both the target fluorinated reagent and a standard non-fluorinated alternative, 4-methoxybenzyl bromide.
Comparative Data Analysis
To illustrate the differences in analytical outcomes, we present a hypothetical but representative dataset for the N-benzylation of aniline with both this compound (Product A) and 4-methoxybenzyl bromide (Product B).
Product A: N-(2-Fluoro-5-(trifluoromethoxy)benzyl)aniline Product B: N-(4-methoxybenzyl)aniline
Table 1: Comparative NMR Spectroscopic Data
| Parameter | Product A (Fluorinated) | Product B (Non-Fluorinated) | Analysis |
| ¹H NMR | |||
| Benzylic CH₂ (ppm) | ~4.40 (d) | ~4.25 (s) | The benzylic protons in A appear as a doublet due to coupling with the adjacent fluorine atom, providing immediate structural confirmation. In B , these protons are a singlet. |
| Aromatic Protons (ppm) | 7.50 - 6.60 (m) | 7.35 - 6.65 (m) | Both products show complex multiplets for the aromatic regions. |
| NH Proton (ppm) | ~4.20 (br s) | ~4.00 (br s) | The chemical shift of the NH proton is variable and concentration-dependent in both cases. |
| OCH₃ Protons (ppm) | N/A | ~3.80 (s) | A sharp singlet confirms the presence of the methoxy group in B . |
| ¹³C NMR | |||
| Benzylic CH₂ (ppm) | ~42 (d) | ~48 | The benzylic carbon in A is split into a doublet by the adjacent fluorine, a key diagnostic feature. |
| Aromatic C-F (ppm) | ~158 (d, ¹JCF ≈ 245 Hz) | N/A | The direct carbon-fluorine coupling constant is large and highly characteristic. |
| Aromatic C-O (ppm) | ~148 (q) | ~159 | The carbon attached to the -OCF₃ group in A shows quartet splitting due to coupling with the three fluorine atoms. |
| CF₃ (ppm) | ~122 (q, ¹JCF ≈ 272 Hz) | N/A | The trifluoromethyl carbon signal is a distinct quartet with a large coupling constant. |
| OCH₃ (ppm) | N/A | ~55 | A characteristic signal for the methoxy carbon in B . |
| ¹⁹F NMR | |||
| Ar-F (ppm) | ~ -118 | N/A | Provides a clean, unambiguous signal for the fluorine on the aromatic ring. |
| -OCF ₃ (ppm) | ~ -58 | N/A | A distinct singlet in a region free of other signals, confirming the trifluoromethoxy group. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap.[1] |
Table 2: Comparative Mass Spectrometry and Chromatography Data
| Parameter | Product A (Fluorinated) | Product B (Non-Fluorinated) | Analysis |
| Mass Spectrometry | |||
| Molecular Ion [M]⁺˙ | m/z 285 | m/z 213 | The mass difference of 72 amu reflects the C₂H₂F₄O vs. C₂H₅O substitution. |
| Key Fragment | m/z 177 [M - C₆H₆N]⁺ | m/z 121 [M - C₆H₆N]⁺ | The primary fragmentation is the loss of the aniline moiety, yielding the respective benzyl cation. The fragment at m/z 121 is characteristic of a methoxybenzyl group. |
| HPLC (Purity) | |||
| Retention Time | Typically longer | Typically shorter | The increased lipophilicity due to the fluorine and trifluoromethoxy groups in A generally leads to a longer retention time on a reverse-phase column (e.g., C18). |
| Peak Shape | Good | Good | Both compounds are expected to exhibit good peak shapes under standard reverse-phase conditions. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher.
-
Pulse Sequence : Standard single-pulse (zg30).
-
Spectral Width : 0-16 ppm.
-
Relaxation Delay : 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or higher.
-
Pulse Sequence : Proton-decoupled (zgpg30).
-
Spectral Width : 0-220 ppm.
-
Relaxation Delay : 2 seconds.
-
-
¹⁹F NMR Acquisition (for Product A) :
-
Spectrometer : 376 MHz or higher.
-
Pulse Sequence : Proton-decoupled standard single-pulse.
-
Spectral Width : +20 to -220 ppm.
-
Reference : External CFCl₃ at 0 ppm.
-
Analysis Note : The presence of fluorine provides a significant advantage due to its 100% natural abundance and high sensitivity, similar to protons. The wide chemical shift dispersion minimizes signal overlap, making spectral interpretation straightforward.[1]
-
Mass Spectrometry (MS)
-
Instrumentation : Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with Electrospray Ionization (ESI).
-
GC-MS Protocol :
-
Column : Standard non-polar column (e.g., HP-5ms).
-
Inlet Temperature : 250°C.
-
Oven Program : Start at 100°C, ramp to 280°C at 15°C/min.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-500.
-
-
Analysis Note : The primary fragmentation pattern for benzylamines typically involves the cleavage of the C-N bond, leading to a stable benzyl cation.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution with Acetonitrile and Water (e.g., starting with 70:30 v/v). Addition of 0.1% formic acid can improve peak shape.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL and filter through a 0.45 µm syringe filter before injection.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows and logical relationships in the characterization of benzylated products.
Caption: A typical workflow from synthesis to analytical characterization.
References
Optimizing Reaction Monitoring: A Comparative Guide to LC-MS Method Development for 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of reactions involving 2-Fluoro-5-(trifluoromethoxy)benzyl bromide. Given the reactive nature of this fluorinated benzyl bromide, developing a robust and sensitive analytical method is crucial for accurate reaction monitoring, impurity profiling, and kinetic studies. This document outlines a recommended LC-MS method and compares it with alternative analytical strategies, supported by detailed experimental protocols and data presentation.
Introduction to the Analytical Challenge
This compound is a reactive intermediate used in the synthesis of complex organic molecules. Its structure, featuring a labile bromide and electron-withdrawing fluoro and trifluoromethoxy groups, presents unique challenges for analytical method development. Key considerations include the compound's potential for degradation, its reactivity with certain solvents or column stationary phases, and the need for sensitive detection to monitor low-level impurities. LC-MS is a powerful technique for this application due to its high sensitivity and selectivity, allowing for direct analysis of the reaction mixture with minimal sample preparation.
Comparative Analysis of Analytical Methods
While several analytical techniques can be employed to monitor reactions of benzyl bromides, LC-MS offers significant advantages in terms of direct analysis and sensitivity. Alternative methods like Gas Chromatography (GC) often require derivatization, which can introduce additional reaction steps and potential for variability.[1]
| Parameter | Recommended LC-MS Method | Alternative Method: GC-FID/MS (with derivatization) | Alternative Method: HPLC-UV |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile derivatives by gas chromatography, detection by flame ionization or mass spectrometry. | Separation by liquid chromatography, detection by UV absorbance. |
| Sample Preparation | Simple dilution of the reaction aliquot in a suitable solvent (e.g., acetonitrile). | Derivatization of the analyte to a more volatile and stable compound, followed by extraction.[1] | Simple dilution of the reaction aliquot. |
| Sensitivity | High (ng/mL to pg/mL levels).[2] | Moderate to high, dependent on derivatization efficiency and detector. | Lower sensitivity compared to MS, typically in the µg/mL range.[1] |
| Selectivity | Very high, based on both chromatographic retention time and mass-to-charge ratio. | High, based on retention time and mass spectrum of the derivative. | Moderate, potential for interference from co-eluting species with similar UV absorbance.[1] |
| Analysis Time | Rapid (typically < 10 minutes per sample). | Longer due to derivatization and GC run times. | Comparable to LC-MS. |
| Direct Analysis | Yes. | No, requires chemical modification. | Yes. |
| Instrumentation | LC system coupled to a mass spectrometer. | Gas chromatograph with FID or MS detector. | Standard HPLC system with a UV detector. |
Recommended LC-MS Method Protocol
This section details a robust LC-MS method for the quantitative analysis of this compound and its reaction products. The method is designed for high throughput and sensitivity, making it ideal for reaction kinetics and impurity profiling.
Experimental Workflow
Caption: Workflow for LC-MS analysis of this compound.
Instrumentation and Reagents
-
LC System: UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for fast and efficient separations.
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Solvents: LC-MS grade water, acetonitrile, and formic acid.
-
Reference Standard: Purified this compound (CAS: 86256-24-8).[4]
LC-MS Parameters
The following table summarizes the recommended starting parameters for the LC-MS method. Optimization may be required based on the specific instrumentation and reaction matrix.
| Parameter | Value | Justification |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | Provides good retention for moderately polar compounds and fast analysis times. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1-5 µL | To avoid column overloading. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient Elution | 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. | A gradient is necessary to elute the starting material and potential products with varying polarities. |
| Ionization Mode | ESI Positive (+) | Benzyl bromides are not readily ionizable. While challenging, ESI+ may show adducts (e.g., [M+Na]+, [M+H-Br]+). APCI could be an alternative if available.[5] |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
| SIM Ion (for starting material) | m/z 177.0 ( [M+H-Br]+ ) | The molecular weight of C8H5BrF4O is ~276 g/mol . The fragment corresponding to the loss of bromine is a likely ion to monitor.[4] |
| Capillary Voltage | 3.5 kV | Typical for ESI. |
| Source Temperature | 120 °C | To aid desolvation. |
| Desolvation Gas Flow | 600 L/hr | To aid desolvation. |
| Desolvation Temperature | 350 °C | To ensure complete solvent evaporation. |
Method Validation and Performance
A full validation of the LC-MS method should be performed according to established guidelines to ensure its reliability for quantitative analysis.[6][7][8] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (%RSD) | < 15% | < 5% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1-10 ng/mL |
| Selectivity | No interfering peaks at the retention time of the analyte. | High selectivity is expected due to the use of MS detection. |
Method Development and Optimization Logic
The development of a robust LC-MS method follows a logical progression of optimizing various parameters to achieve the desired performance.
Caption: Logical workflow for LC-MS method development and optimization.
Conclusion
For monitoring reactions involving this compound, the recommended LC-MS method provides a superior combination of sensitivity, selectivity, and speed compared to alternative techniques like GC with derivatization or HPLC-UV. The direct analysis capability of LC-MS minimizes sample preparation, reducing the potential for analytical errors and improving overall efficiency. By following the detailed protocol and optimization logic presented in this guide, researchers can develop a reliable and robust method for quantitative analysis, enabling precise control and understanding of their chemical reactions.
References
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. halocolumns.com [halocolumns.com]
- 4. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 5. LC-MS Benzyl Chloride Determination - Chromatography Forum [chromforum.org]
- 6. Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. ijrar.com [ijrar.com]
- 8. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
A Researcher's Guide to Interpreting ¹⁹F NMR Spectra of Trifluoromethoxy-Containing Molecules
For researchers, scientists, and drug development professionals, the trifluoromethoxy (OCF₃) group is a valuable substituent for modulating the properties of organic molecules. Its unique electronic characteristics can enhance metabolic stability, lipophilicity, and binding affinity. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and sensitive technique for characterizing molecules containing this important functional group. This guide provides a comprehensive comparison of ¹⁹F NMR with other analytical techniques and offers detailed experimental protocols for acquiring and interpreting high-quality spectra.
The trifluoromethoxy group presents a singlet in the ¹⁹F NMR spectrum, arising from the three magnetically equivalent fluorine nuclei. The chemical shift (δ), coupling constants (J), and relaxation times (T₁ and T₂) of this singlet provide a wealth of information about the molecule's structure, conformation, and local electronic environment.
Key Spectroscopic Parameters in ¹⁹F NMR of Trifluoromethoxy Groups
The interpretation of ¹⁹F NMR spectra of trifluoromethoxy-containing molecules hinges on the analysis of several key parameters. These parameters are sensitive to the local chemical environment, providing valuable insights into molecular structure and dynamics.
| Parameter | Typical Range for OCF₃ | Information Provided | Factors Influencing the Parameter |
| Chemical Shift (δ) | -56 to -62 ppm (relative to CFCl₃) | Electronic environment, solvent effects, and molecular conformation. | Electronegativity of adjacent atoms, aromatic ring currents, solvent polarity, and temperature. |
| Coupling Constants (J) | Typically a singlet (no homonuclear coupling). Heteronuclear coupling (e.g., ¹³C-¹⁹F) can be observed. | Through-bond connectivity and dihedral angles. | Number and type of intervening bonds, and the geometry of the molecule. |
| Spin-Lattice Relaxation Time (T₁) | Varies significantly (hundreds of ms to several seconds) | Molecular size, shape, and mobility. | Molecular tumbling rate, internal motions, and proximity to paramagnetic centers.[1] |
| Spin-Spin Relaxation Time (T₂) | Generally shorter than T₁ | Molecular dynamics on a slower timescale, and chemical exchange processes. | Conformational changes, ligand binding, and aggregation.[1] |
Comparison with Alternative Analytical Techniques
While ¹⁹F NMR is a primary tool for analyzing trifluoromethoxy-containing compounds, other techniques offer complementary information.
| Technique | Advantages for OCF₃ Analysis | Disadvantages for OCF₃ Analysis |
| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation patterns, confirming the presence of the OCF₃ group. | Does not provide information on the electronic environment or conformation. Isomeric compounds may be difficult to distinguish. |
| Infrared (IR) Spectroscopy | The C-F stretching vibrations of the OCF₃ group give rise to strong absorption bands in the 1250-1000 cm⁻¹ region, useful for functional group identification. | Can be difficult to assign specific frequencies to the OCF₃ group in complex molecules with other fluorine-containing or oxygen-containing functional groups. |
| X-ray Crystallography | Provides definitive three-dimensional structural information, including bond lengths and angles of the OCF₃ group.[2][3] | Requires a single crystal of the compound, which can be challenging to obtain. The solid-state conformation may not be representative of the solution-state conformation. |
Experimental Protocol for ¹⁹F NMR of Trifluoromethoxy-Containing Molecules
Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental details.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and is chemically inert. Common choices include CDCl₃, DMSO-d₆, and CD₃OD. The choice of solvent can influence the chemical shift of the OCF₃ group.[4]
-
Concentration: Prepare a solution with a concentration typically ranging from 5 to 20 mg/mL for small molecules. For macromolecules, higher concentrations may be necessary, and signal-to-noise can be improved by increasing the number of scans.
-
Reference Standard: An internal or external reference standard can be used for accurate chemical shift referencing. A common external reference is CFCl₃ (δ = 0 ppm). Alternatively, a secondary standard like trifluorotoluene (δ ≈ -63.7 ppm) can be used.
NMR Instrument Parameters
The following is a generalized workflow for setting up a ¹⁹F NMR experiment.
-
Pulse Program: A standard one-pulse experiment is typically sufficient for routine ¹⁹F NMR.
-
Spectral Width (SW): A spectral width of at least 200 ppm is recommended to ensure all fluorine signals are captured.
-
Transmitter Offset (O1P): The transmitter offset should be centered in the expected chemical shift region of the OCF₃ group (around -60 ppm).
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For concentrated samples, 16 to 64 scans may be sufficient, while more dilute samples may require hundreds or thousands of scans.
Data Processing and Analysis
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shift axis should be referenced to the appropriate standard.
-
Integration: The area under the OCF₃ singlet is proportional to the number of fluorine nuclei, which can be used for quantitative analysis.
Interpreting the ¹⁹F NMR Spectrum of a Trifluoromethoxy-Containing Molecule
The following diagram illustrates the key considerations when interpreting the ¹⁹F NMR spectrum of a molecule containing a trifluoromethoxy group.
By systematically analyzing the chemical shift, multiplicity, linewidth, and integral of the trifluoromethoxy signal, researchers can gain valuable insights into the molecular properties of their compounds. This information is crucial for structure elucidation, conformational analysis, and understanding intermolecular interactions, making ¹⁹F NMR an indispensable tool in modern chemical and pharmaceutical research.
References
- 1. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nucleophilic Substitution Landscape: A Comparative Analysis of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide's Reactivity in SN1 and SN2 Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzyl bromides is paramount for designing synthetic routes and predicting biological activity. This guide provides a comprehensive comparison of the relative reactivity of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide in SN1 and SN2 reactions, supported by an analysis of substituent effects and detailed experimental protocols.
At the heart of organic synthesis, nucleophilic substitution reactions are fundamental transformations. Benzyl halides, in particular, present an interesting case as they can proceed through both unimolecular (SN1) and bimolecular (SN2) pathways. The reactivity of this compound is intricately governed by the electronic and steric influences of its substituents, which modulate the stability of reaction intermediates and transition states.
The Dueling Mechanisms: SN1 vs. SN2
The SN1 reaction is a two-step process initiated by the formation of a carbocation intermediate, the rate of which is primarily dependent on the stability of this cation. Conversely, the SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center. Benzyl bromide itself can readily undergo both SN1 and SN2 reactions due to the resonance stabilization of the resulting benzyl carbocation and the relatively unhindered nature of the primary benzylic carbon.[1][2]
Substituent Effects on Reactivity
The reactivity of this compound is a composite of the effects of its two substituents: an ortho-fluoro group and a meta-trifluoromethoxy group.
Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a dual influence. Its strong electron-withdrawing inductive effect (-I) destabilizes the formation of a benzylic carbocation, thereby disfavoring the SN1 pathway. However, it can also participate in resonance stabilization (+R effect) by donating a lone pair of electrons to the carbocation, a factor that could partially counteract the inductive destabilization. Furthermore, the ortho-fluoro group introduces steric hindrance, which is expected to retard the rate of an SN2 reaction by impeding the backside attack of the nucleophile.
Meta-Trifluoromethoxy Group: The trifluoromethoxy group (-OCF3) is a powerful electron-withdrawing group, primarily through its strong inductive effect (-I). Positioned meta to the benzylic carbon, it significantly destabilizes the development of positive charge on the benzene ring and, by extension, the benzylic carbocation. This strong deactivating effect makes the SN1 pathway less favorable. Its influence on the SN2 reaction is primarily electronic, increasing the electrophilicity of the benzylic carbon and potentially accelerating the reaction, provided steric factors are not overwhelming.
Predicting the Predominant Pathway
Given the combined electronic effects of a strongly deactivating meta-trifluoromethoxy group and an inductively withdrawing ortho-fluoro group, the formation of a stable benzylic carbocation is significantly disfavored. This suggests that This compound will exhibit a reduced reactivity in SN1 reactions compared to unsubstituted benzyl bromide.
For the SN2 pathway, the situation is more complex. The electron-withdrawing nature of both substituents increases the electrophilicity of the benzylic carbon, which would favor nucleophilic attack. However, the steric bulk of the ortho-fluoro group will hinder the approach of the nucleophile. The overall rate of the SN2 reaction will therefore be a balance of these opposing electronic and steric factors. It is plausible that for smaller nucleophiles, the electronic activation will dominate, leading to a reasonable SN2 reaction rate. However, for bulkier nucleophiles, steric hindrance from the ortho-fluoro group is likely to significantly slow the reaction.
Therefore, it is predicted that This compound will preferentially undergo substitution via an SN2 mechanism, especially with small, strong nucleophiles, while the SN1 pathway will be significantly suppressed.
Comparative Reactivity Data (Qualitative)
| Reaction Type | Unsubstituted Benzyl Bromide | 2-Fluorobenzyl Bromide | 3-(Trifluoromethoxy)benzyl Bromide | This compound (Predicted) |
| SN1 Reactivity | Moderate | Decreased | Significantly Decreased | Very Low |
| SN2 Reactivity | High | Slightly Decreased (Steric Hindrance) | Slightly Increased (Electronic Activation) | Moderate (Balance of Steric and Electronic Effects) |
Experimental Protocols
To empirically determine the relative reactivity of this compound in SN1 and SN2 reactions, the following experimental protocols can be adapted.
Protocol 1: Determination of SN1 Reaction Rate via Solvolysis (Conductometric Method)
This method monitors the progress of the solvolysis reaction (an SN1 reaction where the solvent acts as the nucleophile) by measuring the change in conductivity as the reaction produces ions.
Materials:
-
This compound
-
Solvent (e.g., 80:20 ethanol:water)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a non-polar, aprotic solvent (e.g., acetone).
-
Equilibrate the reaction solvent (e.g., 80:20 ethanol:water) in a reaction vessel placed in a constant temperature water bath.
-
Immerse the conductivity probe into the solvent and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the reaction vessel with vigorous stirring.
-
Record the conductivity at regular time intervals until the reading remains constant, indicating the completion of the reaction.
-
The first-order rate constant (k₁) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the conductivity at infinite time. The slope of this plot will be -k₁.
Protocol 2: Determination of SN2 Reaction Rate with a Nucleophile (HPLC Method)
This method follows the consumption of the starting material and the formation of the product in an SN2 reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
A strong, non-basic nucleophile (e.g., sodium azide)
-
A polar aprotic solvent (e.g., acetonitrile)
-
Internal standard (a compound that does not react under the reaction conditions)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Thermostatted reaction vessel
-
Microsyringes
Procedure:
-
Prepare a solution of this compound and a known concentration of an internal standard in the reaction solvent.
-
Prepare a solution of the nucleophile in the same solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by adding the nucleophile solution to the benzyl bromide solution with stirring.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a cold solvent).
-
Analyze the quenched aliquots by HPLC to determine the concentrations of the starting material and the product relative to the internal standard.
-
The second-order rate constant (k₂) can be determined by plotting 1/([A]t - [B]t) * ln(([B]t * [A]₀)/([A]t * [B]₀)) versus time (for [A]₀ ≠ [B]₀) or 1/[A]t versus time (for [A]₀ = [B]₀), where [A] and [B] are the concentrations of the benzyl bromide and the nucleophile, respectively.
Visualizing the Reaction Pathways
The competition between the SN1 and SN2 pathways for this compound can be visualized as follows:
Logical Workflow for Determining Predominant Mechanism
The following workflow can be used to experimentally determine the predominant substitution mechanism for this compound.
References
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
In the landscape of pharmaceutical development and quality control, the precise determination of purity for key intermediates like 2-Fluoro-5-(trifluoromethoxy)benzyl bromide is critical. This compound serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety, efficacy, and batch-to-batch consistency of the final drug product.
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and representative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their needs.
The Orthogonal Approach: Why Cross-Validation Matters
Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values.[1] This guide explores the cross-validation of a spectroscopic method (qNMR) and chromatographic methods (HPLC and GC).
Quantitative Data Summary
The following table summarizes representative quantitative data and validation parameters for the purity assessment of a compound like this compound by qNMR, HPLC, and GC.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[2] | Comparative method based on separation and detection.[2] | Separation of volatile compounds in the gas phase followed by detection. |
| Accuracy | High, as it provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities.[2] | High, dependent on detector response and calibration. |
| Precision (RSD) | Excellent, typically <1%.[3] | Very good, typically <2%. | Very good, typically <2%. |
| Limit of Detection (LOD) | ~0.1% | ppm level (e.g., 0.05 µg/mL).[4] | ppm level (e.g., 6.6 ppm).[5] |
| Limit of Quantification (LOQ) | ~0.3% | ppm level (e.g., 0.2 µg/mL).[4] | ppm level (e.g., 19.9 ppm).[5] |
| Analysis Time | Rapid (5-15 minutes per sample). | Moderate (15-45 minutes per sample). | Moderate (15-45 minutes per sample). |
| Reference Standard | Requires a certified internal standard of a different compound.[6][7] | Typically requires a reference standard of the analyte.[8] | Typically requires a reference standard of the analyte. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[6] | Can involve derivatization, dissolution, and filtration.[9] | Can involve dissolution and extraction. |
| Strengths | Absolute quantification, non-destructive, rapid, structurally informative. | High sensitivity, excellent for resolving complex mixtures.[2] | Excellent for volatile and thermally stable compounds. |
| Limitations | Lower sensitivity than chromatographic methods, potential for signal overlap. | Requires analyte-specific reference standards for accurate quantification, potential for co-elution.[8] | Not suitable for non-volatile or thermally labile compounds. |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol outlines the methodology for determining the purity of this compound using both ¹H and ¹⁹F qNMR.
1. Materials and Equipment:
-
Analyte: this compound
-
Internal Standard: High-purity (≥99.5%) certified reference material.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[10]
-
Instrumentation: A well-maintained NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe for ¹⁹F qNMR.
-
Ancillary Equipment: Analytical balance (accurate to 0.01 mg), high-precision 5 mm NMR tubes, volumetric glassware, and pipettes.[10][11]
2. Sample Preparation:
-
Accurately weigh approximately 15-25 mg of this compound into a clean, dry vial.[10]
-
Accurately weigh an appropriate amount of the selected internal standard into the same vial to achieve a signal intensity ratio of approximately 1:1 with the analyte signal of interest.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm tube) of the chosen deuterated solvent.[11]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation for accurate integration.[1]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1][12]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest.
-
Temperature: Maintain a constant temperature (e.g., 298 K).[10]
4. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals would be the benzylic protons (-CH₂Br) in ¹H NMR and the trifluoromethoxy group (-OCF₃) or the fluorine on the aromatic ring in ¹⁹F NMR.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
1. Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Acetonitrile (HPLC grade).[1]
-
Water (HPLC grade).[1]
-
Acid (e.g., Phosphoric acid or Formic acid).[1]
-
This compound reference standard of known purity.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and the sample to be tested in a suitable solvent (e.g., acetonitrile/water mixture).
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the reference standard.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography (GC-FID) Protocol
This method is suitable for the analysis of volatile impurities and the purity assessment of this compound.
1. Instrumentation and Reagents:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column suitable for the separation of halogenated aromatic compounds (e.g., DB-5).
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
Solvent for sample dissolution (e.g., Cyclohexane).
-
This compound reference standard of known purity.
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of all components.
-
Carrier Gas Flow Rate: Optimized for the column dimensions.
-
Split Ratio: e.g., 2:1.
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and the sample in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the reference standard.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity based on the area percent of the main peak.
Visualizations
Caption: Workflow for purity assessment by qNMR.
Caption: Comparison of qNMR and chromatographic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 5. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. | Semantic Scholar [semanticscholar.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Biological Activity of Trifluoromethoxy-Substituted vs. Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethoxy (-OCF3) group is increasingly utilized as a bioisosteric replacement for the more common methoxy (-OCH3) group. This guide provides an objective comparison of the biological and physicochemical properties of trifluoromethoxy-substituted compounds versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.
Physicochemical and Metabolic Profile Comparison
The substitution of a methoxy group with a trifluoromethoxy group induces significant changes in a molecule's properties. The strong electron-withdrawing nature of the three fluorine atoms in the -OCF3 group alters the electronic distribution of the entire molecule, impacting its interactions with biological targets.[1]
Key differences include:
-
Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity (measured by logP) compared to a methoxy group.[1][2] This enhancement can improve a compound's ability to cross biological membranes, a critical factor for oral absorption and distribution.[1][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] In contrast, the methoxy group is susceptible to oxidative demethylation. This enhanced stability often leads to a longer in vivo half-life and improved metabolic profiles for trifluoromethoxy-containing drugs.[4][6]
-
Binding Affinity: The electron-withdrawing properties of the -OCF3 group can modify hydrogen bonding and electrostatic interactions with target proteins, potentially leading to enhanced binding affinity and selectivity.[4][7]
Quantitative Data Presentation
The following tables summarize the comparative performance of trifluoromethoxy-substituted compounds against their non-fluorinated (methoxy) counterparts across key preclinical assays.
Table 1: In Vitro Kinase Inhibition
| Compound Pair | Target Kinase | Analog | IC50 (µM) | Fold Difference |
| Pair A | EGFR | Methoxy (-OCH3) | 2.62 | - |
| Trifluoromethoxy (-OCF3) | 0.07 | 37.4x improvement | ||
| Pair B | VEGFR-2 | Methoxy (-OCH3) | 5.14 | - |
| Trifluoromethoxy (-OCF3) | 0.88 | 5.8x improvement | ||
| Pair C | PI3K | Methyl (-CH3) | 23.41 | - |
| Trifluoromethyl (-CF3) | < 0.1 | >234x improvement[5] |
Data is hypothetical but illustrative of typical improvements seen.
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound Pair | Analog | Half-Life (T½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Pair D | Methoxy (-OCH3) | 15 | 92.4 |
| Trifluoromethoxy (-OCF3) | > 60 | < 23.1 | |
| Pair E | Methoxy (-OCH3) | 8 | 173.3 |
| Trifluoromethoxy (-OCF3) | 45 | 30.8 |
Data is hypothetical but illustrative of typical improvements seen.
Table 3: Caco-2 Permeability
| Compound Pair | Analog | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Pair F | Methoxy (-OCH3) | 5.2 | 1.8 |
| Trifluoromethoxy (-OCF3) | 15.8 | 1.5 | |
| Pair G | Methoxy (-OCH3) | 2.1 | 3.5 |
| Trifluoromethoxy (-OCF3) | 8.9 | 1.2 |
Data is hypothetical but illustrative of typical improvements seen.
Table 4: hERG Channel Inhibition
| Compound Pair | Analog | hERG IC50 (µM) |
| Pair H | Methoxy (-OCH3) | 2.5 |
| Trifluoromethoxy (-OCF3) | 15.0 | |
| Pair I | Methoxy (-OCH3) | 0.8 |
| Trifluoromethoxy (-OCF3) | 7.2 |
Data is hypothetical but illustrative of typical improvements seen.
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the comparison of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.[9]
-
Materials:
-
Recombinant human kinase and its specific substrate.
-
Test compounds dissolved in DMSO.
-
Kinase Assay Buffer.
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).[8]
-
384-well white plates.
-
Luminometer plate reader.
-
-
Procedure:
-
Compound Plating: Add 1 µL of test compound dilutions (or DMSO as a vehicle control) to the wells of a 384-well plate.[8]
-
Enzyme Addition: Add 2 µL of a solution containing the kinase enzyme in Kinase Assay Buffer. Pre-incubate for 10-15 minutes at room temperature.[8][9]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes, ensuring the reaction remains in the linear range.[8][9]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[9]
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]
-
This assay measures the rate of metabolism of a compound by liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[11][12]
-
Purpose: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound.[13]
-
Materials:
-
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes and buffer in a 96-well plate. Pre-warm to 37°C.
-
Initiation: Add the test compound (e.g., at 1-3 µM final concentration) to the mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.[11][13]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile containing an internal standard.[11][14]
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.[14]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[12][14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) from the T½ and assay conditions.[13]
-
The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[15][16]
-
Purpose: To predict in vivo drug absorption and identify if a compound is a substrate for active efflux transporters (like P-glycoprotein).[17]
-
Materials:
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on semipermeable membrane supports in Transwell plates and culture for 18-22 days to allow for differentiation and monolayer formation.[17]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[15]
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side. This simulates absorption.[15]
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This measures efflux.[15]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[15]
-
Sampling and Analysis: At the end of the incubation, take samples from both donor and receiver compartments and analyze the compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[17]
-
This assay is a critical part of preclinical safety assessment, as inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[18][19]
-
Purpose: To determine the IC50 of a compound for inhibition of the hERG channel current.[18]
-
Materials:
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension for the automated system.
-
Recording: The system establishes a whole-cell patch-clamp recording. A stable baseline hERG current is recorded in the vehicle solution.[18]
-
Voltage Protocol: A specific voltage pulse protocol is applied to activate, inactivate, and deactivate the hERG channels. The peak "tail current" upon repolarization is the primary measurement.[18]
-
Compound Application: The test compound is applied sequentially at increasing concentrations, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).[20]
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control for each concentration.[18]
-
Plot the percent inhibition against the compound concentration to generate a concentration-response curve and calculate the IC50 value.[19][20]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Benchmarking different synthetic routes to 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable preparation of key intermediates is paramount. 2-Fluoro-5-(trifluoromethoxy)benzyl bromide is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and a quantitative comparison to aid in the selection of the most suitable method for a given application.
Synthetic Pathways Overview
Two principal synthetic strategies for the preparation of this compound are presented:
-
Route A: Direct benzylic bromination of 2-Fluoro-5-(trifluoromethoxy)toluene.
-
Route B: A two-step process involving the reduction of 2-Fluoro-5-(trifluoromethoxy)benzoic acid to the corresponding benzyl alcohol, followed by its conversion to the target benzyl bromide.
The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear basis for comparison.
| Parameter | Route A: Benzylic Bromination | Route B: From Benzoic Acid |
| Starting Material | 2-Fluoro-5-(trifluoromethoxy)toluene | 2-Fluoro-5-(trifluoromethoxy)benzoic acid |
| Key Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Borane-tetrahydrofuran complex (BH3·THF), Phosphorus tribromide (PBr3) |
| Number of Steps | 1 | 2 |
| Overall Yield | Good to Excellent (Typical >80%) | Good (Typically 70-80% over two steps) |
| Reaction Time | Several hours | Step 1: ~2 hours, Step 2: ~3 hours |
| Purity | Generally high, may require purification to remove succinimide | Good, with standard purification methods |
| Scalability | Readily scalable | Readily scalable |
Experimental Protocols
Route A: Benzylic Bromination of 2-Fluoro-5-(trifluoromethoxy)toluene
This method utilizes a free-radical chain reaction to selectively brominate the benzylic position of the toluene derivative.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-5-(trifluoromethoxy)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux under irradiation with a UV lamp or a standard incandescent light bulb to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Route B: Two-Step Synthesis from 2-Fluoro-5-(trifluoromethoxy)benzoic acid
This route first reduces the carboxylic acid to a benzyl alcohol, which is then converted to the target benzyl bromide.
Step 1: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol
-
To a stirred solution of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 2.0 eq) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by dilute hydrochloric acid.
-
Extract the product with ethyl acetate, and wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol, which can often be used in the next step without further purification. A typical yield for this reduction is around 85%.[1]
Step 2: Synthesis of this compound
-
Dissolve the 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol (1.0 eq) from the previous step in a suitable solvent like dichloromethane or toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add phosphorus tribromide (PBr3, 0.4 eq) dropwise with stirring.[2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture over ice water to quench the excess PBr3.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the two synthetic routes.
Caption: Route A: Direct Benzylic Bromination.
Caption: Route B: Two-Step Synthesis from Benzoic Acid.
Conclusion
Both Route A and Route B offer viable methods for the synthesis of this compound. Route A is a more direct, one-step process that can provide high yields if the starting toluene derivative is readily available. Route B, while involving two steps, is also efficient and utilizes common and reliable transformations. The choice of synthesis will ultimately be guided by the specific needs and resources of the research or production team. The provided protocols and comparative data serve as a valuable resource for making an informed decision.
References
X-ray Crystallography of 2-Fluoro-5-(trifluoromethoxy)benzyl Bromide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural chemistry of derivatives of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide. While crystallographic data for the parent compound is not publicly available, this document leverages data from structurally related molecules to offer insights into its potential solid-state behavior. The guide also details synthetic methodologies for preparing various derivatives, providing a valuable resource for researchers in medicinal chemistry and materials science.
Physicochemical Properties
The parent compound, this compound, is a key building block in the synthesis of various biologically active molecules. Its physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrF₄O |
| Molecular Weight | 273.02 g/mol |
| Appearance | Clear colorless liquid |
| CAS Number | 86256-24-8[1] |
| IUPAC Name | 2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene[1] |
| SMILES | FC1=C(CBr)C=C(OC(F)(F)F)C=C1[1] |
Comparative Crystallographic Analysis
Direct X-ray crystallography data for simple derivatives of this compound are scarce in the public domain. However, analysis of more complex molecules incorporating a related structural motif, such as 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, can provide valuable comparative insights.
A study by Okmanov et al. (2023) details the crystal structure of this oxadiazole derivative, which contains a 2-chloro-6-fluorobenzyl group.[2][3] This moiety is structurally analogous to the 2-fluoro-5-(trifluoromethoxy)benzyl group, with both featuring a halogenated and electron-withdrawing group-substituted benzyl core.
Table 1: Crystallographic Data for a Structurally Related Compound
| Parameter | 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole[2][3] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interactions | C–H⋯π interactions |
The crystal packing of this molecule is influenced by C–H⋯π interactions.[2][3] It is plausible that derivatives of this compound would also exhibit similar packing motifs, driven by interactions involving the fluorinated aromatic ring. The presence of the highly electronegative fluorine and trifluoromethoxy groups would likely influence the electrostatic potential of the molecule, favoring specific packing arrangements.
Experimental Protocols
The synthesis of derivatives of this compound typically involves nucleophilic substitution at the benzylic carbon. Below are general protocols for the preparation of common derivatives.
Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl Ethers
The Williamson ether synthesis is a common method for preparing benzyl ethers from benzyl bromides.[4][5]
General Procedure:
-
To a solution of the desired alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH, KH) at 0 °C to generate the alkoxide.
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
A convenient, alternative method for preparing benzyl ethers under neutral conditions using 2-benzyloxypyridine has also been reported.[6][7]
Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl Esters
Ester derivatives can be prepared by reacting the benzyl bromide with a carboxylate salt.
General Procedure:
-
Dissolve the carboxylic acid in a suitable solvent and convert it to its carboxylate salt using a base (e.g., NaHCO₃, Et₃N).
-
Add this compound to the solution of the carboxylate salt.
-
Heat the reaction mixture to facilitate the substitution reaction.
-
After cooling, extract the product and purify by chromatography or recrystallization.
Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl Amines
Primary and secondary amines can be alkylated with this compound to yield the corresponding benzylamines.
General Procedure:
-
Dissolve the amine in a suitable solvent (e.g., acetonitrile, ethanol).
-
Add this compound and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HBr byproduct.
-
Stir the reaction at room temperature or with gentle heating.
-
Work up the reaction by partitioning between an organic solvent and water.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow for Derivative Synthesis
The following diagram illustrates a generalized workflow for the synthesis of derivatives from this compound.
Caption: Generalized workflow for the synthesis of derivatives.
Logical Relationship of Components in Crystallographic Analysis
The following diagram outlines the logical flow from synthesis to structural elucidation via X-ray crystallography.
References
- 1. H26795.06 [thermofisher.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wiserpub.com [wiserpub.com]
- 5. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 6. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-5-(trifluoromethoxy)benzyl bromide in a laboratory setting. The information is compiled from safety data sheets of structurally similar compounds and established laboratory safety practices.
Personal Protective Equipment (PPE)
Due to the hazardous nature of substituted benzyl bromides, which are often corrosive, lachrymatory (tear-inducing), and toxic, a comprehensive PPE strategy is mandatory to ensure personnel safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes and vapors that can cause severe eye irritation and burns.[1][2][3] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile, neoprene).[1][4] | Prevents skin contact, which can cause irritation and burns.[1][2][3] Gloves must be inspected before use and disposed of properly after.[5] |
| Skin and Body Protection | A lab coat, protective clothing, and, if necessary, an apron or full-body suit.[1][4] | Minimizes the risk of skin exposure to the chemical.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][6] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with appropriate cartridges is required.[1][5] | Protects against inhalation of vapors, which can cause respiratory tract irritation.[1][7] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing.[6][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Seek immediate medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting.[5][9] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[8][9] |
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapor or mist.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Ground and bond containers when transferring material to prevent static discharges.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5][8]
-
Keep away from sources of ignition.[1]
-
Protect from light and moisture.[1]
-
Store in a locked-up area accessible only to authorized personnel.[3][8]
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.
Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
Disposal:
-
Dispose of this chemical and its container through a licensed waste disposal company.[2][6]
-
Do not allow the product to enter drains or waterways.[8]
-
Contaminated packaging should be treated as the product itself.
-
Always follow local, state, and federal regulations for hazardous waste disposal.[2]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. canbipharm.com [canbipharm.com]
- 4. nj.gov [nj.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 9. fishersci.es [fishersci.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
